Sisunatovir Hydrochloride

Catalog No.
S542099
CAS No.
1903763-83-6
M.F
C23H23ClF4N4O
M. Wt
482.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Sisunatovir Hydrochloride

CAS Number

1903763-83-6

Product Name

Sisunatovir Hydrochloride

IUPAC Name

1'-[[5-(aminomethyl)-1-(4,4,4-trifluorobutyl)benzimidazol-2-yl]methyl]-6'-fluorospiro[cyclopropane-1,3'-indole]-2'-one;hydrochloride

Molecular Formula

C23H23ClF4N4O

Molecular Weight

482.9 g/mol

InChI

InChI=1S/C23H22F4N4O.ClH/c24-15-3-4-16-19(11-15)31(21(32)22(16)7-8-22)13-20-29-17-10-14(12-28)2-5-18(17)30(20)9-1-6-23(25,26)27;/h2-5,10-11H,1,6-9,12-13,28H2;1H

InChI Key

NYYYAFKAHRIPJW-UHFFFAOYSA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

RV-521 hydrochloride; RV 521 hydrochloride; RV521 hydrochloride; RV-521 HCl; RV 521 HCl; RV521 HCl

Canonical SMILES

C1CC12C3=C(C=C(C=C3)F)N(C2=O)CC4=NC5=C(N4CCCC(F)(F)F)C=CC(=C5)CN.Cl

The exact mass of the compound Sisunatovir hydrochloride is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Sisunatovir HCl RSV-F protein inhibition mechanism

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Molecular Profile

Sisunatovir exerts its antiviral effect by specifically targeting the RSV F protein, a glycoprotein essential for the virus to enter host cells [1].

  • Molecular Target: RSV fusion (F) protein [1].
  • Mechanism: It binds directly to the F protein, stabilizing it in its prefusion conformation. This binding physically prevents the protein from undergoing the conformational changes necessary for fusion of the viral envelope with the host cell membrane. By "locking" the protein, sisunatovir blocks the release of viral genetic material into the cell, stopping the infection at its first step [1].
  • Chemical Properties: Sisunatovir is an achiral small molecule with a molecular formula of C₂₃H₂₂F₄N₄O and a molecular weight of 446.44 g/mol. Its key vulnerability was its pH-dependent solubility; it is soluble in acidic environments but becomes insoluble at neutral pH. This property was the root cause of its clinically significant interaction with acid-reducing therapies [1].

Key Preclinical and Clinical Data

The following tables summarize the quantitative data and developmental timeline for sisunatovir.

Table 1: Preclinical In Vitro Antiviral Potency of Sisunatovir [1]

Viral Subtype / Assay Type Measure (IC₅₀ / EC₅₀) Value
RSV-A & RSV-B (panel) Mean IC₅₀ 1.2 nM
RSV-A IC₅₀ 1.4 nM
RSV-B IC₅₀ 1.0 nM
Plaque Reduction Assay EC₅₀ 1.3 nM

Table 2: In Vivo Efficacy and Pharmacokinetic Profile [1]

Aspect Finding / Model Result
In Vivo Efficacy Balb/C mouse model (oral administration) Significant, dose-dependent reduction in lung viral titers at 1, 10, and 50 mg/kg.
Oral Bioavailability Preclinical species Ranged from 42% to over 100%.
Lung Penetration Preclinical data Characterized as "highly efficient penetration into lung tissue."

Table 3: Clinical Development Timeline and Outcome [1]

Developmental Phase Key Event / Finding
Proof-of-Concept Successful human challenge study.
Acquisition Pfizer acquired ReViral (developer) in June 2022.
Regulatory Status Received U.S. FDA Fast Track designation.
Discontinuation Pfizer terminated the program in October 2024 due to a critical drug-drug interaction with antacids.

Experimental Protocols for Key Assays

For researchers studying similar viral fusion inhibitors, the following methodologies are central to establishing efficacy and mechanism.

Plaque Reduction Assay for In Vitro Potency

This assay measures the compound's ability to prevent virus-induced cell death [1].

  • Procedure:
    • Cell Seeding: Grow HEp-2 or other susceptible cell lines (e.g., A549) to form a confluent monolayer in a multi-well plate.
    • Virus Incubation: Incubate the RSV inoculum with the cell monolayer for a set period (e.g., 1 hour) to allow for viral adsorption.
    • Compound Application: Overlay the cells with a semi-solid medium (e.g., agarose or carboxymethyl cellulose) containing serial dilutions of the test compound to prevent viral spread through the liquid.
    • Staining and Quantification: After a suitable incubation period (e.g., 4-6 days), fix and stain the cells with crystal violet or neutral red. Count the visible plaques (clear areas where viral infection has killed the cells).
    • Data Analysis: The EC₅₀ is the concentration of the compound that reduces the plaque count by 50% compared to the virus-only control.
Lentiviral Pseudotype Entry Assay

This assay is used to confirm that an inhibitor specifically blocks viral entry and to study resistance mutations [2].

  • Procedure:
    • Pseudotype Production: Generate lentiviral particles that are genetically engineered to be replication-incompetent. These particles are "pseudotyped" with the RSV F protein on their surface, and they carry a reporter gene (e.g., luciferase or GFP).
    • Cell Infection: Infect target cells with these pseudotyped viruses in the presence of serial dilutions of the test compound.
    • Reporter Measurement: After a set incubation period (e.g., 48-72 hours), measure the reporter signal (e.g., luminescence for luciferase). A reduction in signal indicates that the compound has successfully blocked the entry of the pseudotyped virus.
    • Validation: This assay can be used with pseudotypes bearing wild-type F protein or mutant F proteins (e.g., T335I, T400A) to test for resistance [2].

The experimental workflow for these key assays can be visualized as follows:

G start Start Antiviral Profiling assay1 Plaque Reduction Assay start->assay1 assay2 Pseudotype Entry Assay start->assay2 step1a Infect cell monolayer with RSV assay1->step1a step1b Apply compound in overlay medium step1a->step1b step1c Incubate, fix, and stain for plaques step1b->step1c step1d Calculate EC₅₀ step1c->step1d step2a Produce lentiviruses pseudotyped with RSV F protein assay2->step2a step2b Infect target cells with compound step2a->step2b step2c Measure reporter gene activity (e.g., Luciferase) step2b->step2c step2d Confirm entry-specific inhibition step2c->step2d

Experimental workflows for key antiviral assays.

Reasons for Discontinuation and Research Implications

Sisunatovir's development was halted primarily due to a physicochemical flaw rather than a lack of efficacy or direct safety concerns [1].

  • Drug-Drug Interaction: The molecule's solubility was highly dependent on low pH. Concomitant administration with common antacids, H₂-receptor antagonists, or proton-pump inhibitors would neutralize stomach acid, preventing sisunatovir from dissolving and being absorbed, thereby rendering it ineffective [1].
  • Strategic Market Factors: The discontinuation decision was also influenced by the successful launch of highly effective RSV vaccines (e.g., Abrysvo) and long-acting monoclonal antibodies (e.g., nirsevimab), which raised the clinical and commercial bar for a new therapeutic with inherent limitations [1].

Research Considerations and Future Directions

The story of sisunatovir offers critical lessons for antiviral development:

  • Early ADMET Profiling: Its failure underscores the necessity of evaluating pH-dependent solubility and potential for drug-drug interactions early in the lead optimization phase.
  • Resistance Monitoring: Research on other RSV F inhibitors, like lonafarnib, shows that viral resistance can emerge through mutations (e.g., T335I, T400A in the F protein) [2]. Some mutants, like K394R, can be more fusogenic and pathogenic [3]. Future drug discovery should aim for inhibitors with a high barrier to resistance or those that target highly conserved regions.
  • Novel Mechanisms: To overcome resistance, exploring new mechanisms is valuable. For example, the small molecule CL-A3-7 inhibits RSV entry by blocking the interaction between the viral F protein and the host cellular receptor IGF1R, representing a distinct mechanism of action [3].

The mechanism of sisunatovir and the experimental approaches to study it provide a foundational framework for future antiviral development.

References

Sisunatovir mechanism of action fusion glycoprotein F0 inhibitor

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Sisunatovir specifically targets the Fusion glycoprotein F0 of the Human respiratory syncytial virus [1]. The RSV F protein is essential for the virus to enter host cells. It exists in a metastable pre-fusion conformation before undergoing a dramatic structural change to a post-fusion state, which drives the merging of the viral and host cell membranes [2].

Sisunatovir functions by inhibiting this conformational change [2]. By binding to the pre-fusion F glycoprotein, it stabilizes the protein and prevents the rearrangement necessary for fusion, effectively stopping the virus from infecting the cell. This class of drug is known as a fusion inhibitor [3].

Quantitative Pharmacological Profile

The table below summarizes key experimental data for Sisunatovir's antiviral activity and cellular toxicity.

Parameter Value (RSV A) Value (RSV B) Assay/Cell Line Notes
IC₅₀ (Potency) [4] 1.4 nM 1.0 nM Not Specified Concentration for 50% inhibition of viral infection.
EC₅₀ (In Vivo Efficacy) [4] Virus titer reduction in mouse lungs RSV A2 infected mice Oral administration of 1, 10, and 50 mg/kg.
CC₅₀ (Cytotoxicity) [4] > 4000 nM (Vero cells) 5588 nM (HepG2 cells) MTT assay Concentration for 50% cytotoxicity, indicating high selectivity.

Structural Insights and Binding

Research on other RSV fusion inhibitors, such as Lonafarnib, provides a model for how small molecules like Sisunatovir might interact with the F protein. Cryo-electron microscopy studies have shown that these inhibitors can bind to a symmetrical pocket within the central cavity of the pre-fusion F trimer [2]. This binding site is distinct from the targets of neutralizing antibodies like Palivizumab, as mutations that confer resistance to the small molecule do not affect antibody sensitivity [2]. The following diagram illustrates the general mechanism of fusion inhibition.

G A RSV Pre-fusion F Glycoprotein (Metastable State) B Sisunatovir Binding A->B Inhibition Pathway C Conformational Change to Post-fusion State A->C Normal Pathway E Fusion Blocked (Viral Entry Inhibited) B->E D Viral Fusion with Host Cell Membrane C->D

Research and Clinical Status

Sisunatovir is currently an investigational drug and has not been approved for clinical use [1]. It has been evaluated in clinical trials for treating RSV in adults who have undergone hematopoietic cell transplantation (HCT) with an upper respiratory tract infection [1]. Its development addresses a significant unmet medical need for effective antiviral treatments for RSV, as current options are largely limited to supportive care or prophylactic antibodies [5] [2].

References

Sisunatovir hydrochloride in vitro assay protocol RSV inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action

Sisunatovir hydrochloride exerts its antiviral effect by specifically targeting the RSV fusion protein [1]. The mechanism can be summarized as follows:

G RSV RSV F_Protein F_Protein RSV->F_Protein Expresses HostCell HostCell Fusion Fusion F_Protein->Fusion Mediates Sisunatovir Sisunatovir Sisunatovir->F_Protein Binds & Inhibits Inhibition Inhibition Sisunatovir->Inhibition Causes Fusion->HostCell Viral Entry Inhibition->Fusion

Upon oral administration, Sisunatovir binds to the RSV F protein on the viral surface, inhibiting the conformational changes necessary for the virus to fuse with the host cell membrane [2] [1]. This blockade prevents viral entry, thereby halting replication and reducing viral load [2] [1].

Quantitative Antiviral Activity Profile

The following table summarizes the key in vitro efficacy and selectivity data for this compound:

Assay Description Results / IC₅₀ Values Context / Additional Info
Antiviral Activity vs. RSV-B 1.0 nM [3] [4] Clinical isolates [3] [4]
Antiviral Activity vs. RSV-A 1.4 nM [3] [4] Clinical isolates [3] [4]
Mean IC₅₀ 1.2 nM [3] Panel of RSV A & B lab strains and clinical isolates [3]
Cytotoxicity (BJ human fibroblasts) 16 µM [5] Selectivity index (CC₅₀/IC₅₀) >10,000
Cytotoxicity (MRC-5 human lung fibroblasts) 13 µM [5] Selectivity index (CC₅₀/IC₅₀) >10,000
Cytotoxicity (HUVEC human umbilical vein cells) 13 µM [5] Selectivity index (CC₅₀/IC₅₀) >10,000
Cytotoxicity (H4-II-E-C3 rat hepatoma cells) 14 µM [5] Selectivity index (CC₅₀/IC₅₀) >10,000
Cytotoxicity (Neuro-2a mouse neuroblastoma cells) 15 µM [5] Selectivity index (CC₅₀/IC₅₀) >10,000

The exceptionally high selectivity indices indicate that Sisunatovir's antiviral effect is specific and not due to general cell toxicity [5].

Experimental Protocols

Sample Preparation and Storage
  • Solubility: this compound is soluble in DMSO (≥ 5.5 mg/mL or 11.39 mM). It is insoluble in water or ethanol [3] [4].
  • Stock Solution Preparation: For a 10 mM stock solution, dissolve 4.83 mg of this compound in 1 mL of anhydrous DMSO. This solution can be diluted further into aqueous buffers for assays [2] [3].
  • Storage: Unopened powder should be stored at -20°C. Prepared stock solutions in DMSO are best stored at -80°C and are typically stable for several months. Avoid repeated freeze-thaw cycles [2] [3].
In Vitro Antiviral and Cytotoxicity Assays

1. Cell-Based Antiviral Assay (IC₅₀ Determination) This protocol determines the concentration of Sisunatovir that inhibits RSV-induced cytopathic effect (CPE) by 50%.

  • Cell Lines: HEp-2 or A549 cells are commonly used and are cultured in standard media (e.g., DMEM with 10% FBS) [6].
  • Virus Strains: RSV A (e.g., Long strain) and RSV B (e.g., Washington strain) [3].
  • Procedure:
    • Seed cells in 96-well plates and incubate until ~80% confluent.
    • Prepare serial dilutions of this compound in maintenance media (e.g., 2-fold dilutions from 100 nM to 0.1 nM).
    • Infect cells with RSV at a low multiplicity of infection (MOI ~0.01) in the presence of the compound dilutions. Include virus-only (no compound) and cell-only (no virus) controls.
    • Incubate for 4-7 days until significant CPE is visible in the virus-only control wells.
    • Quantify cell viability using a colorimetric assay like MTT or MTS. The IC₅₀ is calculated as the compound concentration that protects 50% of the cells from virus-induced CPE [3] [4].

2. Cytotoxicity Assay (CC₅₀ Determination) This protocol determines the concentration of Sisunatovir that reduces host cell viability by 50%.

  • Procedure:
    • Seed a panel of relevant cell lines (e.g., MRC-5, HUVEC, HEp-2) in 96-well plates.
    • Treat cells with serial dilutions of this compound (e.g., from 100 μM to 1 nM) in the absence of the virus.
    • Incubate for 3-5 days.
    • Measure cell viability using a colorimetric assay (MTT/MTS). The CC₅₀ is the compound concentration that causes a 50% reduction in cell viability compared to untreated control cells [5].

Key Considerations and Resistance

  • Resistance Mutations: A single D489Y mutation in the RSV F protein can confer resistance to Sisunatovir [5]. This mutant shows cross-resistance with other fusion inhibitors like GS-5806 (presatovir) [5]. Recent studies highlight that the K394R mutation in the F protein also causes cross-resistance to multiple fusion inhibitors and may be associated with enhanced viral fusogenicity and pathogenicity [6].
  • Research Use Only: It is critical to note that this compound is for research use only and not for human consumption [2] [3]. Its development status for RSV infection is listed as discontinued in clinical stages [7].

Application Notes for Researchers

  • High Potency Confirmation: The extremely low nM IC₅₀ values should be verified using multiple cell lines and a diverse panel of recent clinical RSV isolates to ensure broad-spectrum activity.
  • Resistance Monitoring: When evaluating Sisunatovir's efficacy, especially in prolonged assays, sequence the F protein gene of any breakthrough virus to check for the emergence of D489Y or K394R mutations [6] [5].
  • Solubility in Assays: When using high-concentration stock solutions in DMSO, keep the final DMSO concentration in cell culture media low (typically <0.5-1.0%) to avoid solvent cytotoxicity.

References

Application Notes: Storage & Stability of Sisunatovir Hydrochloride

Author: Smolecule Technical Support Team. Date: February 2026

For research use only. The following information is compiled from scientific literature and commercial supplier data sheets.

Quantitative Storage & Stability Data

The table below summarizes the key quantitative data for storing Sisunatovir hydrochloride to ensure its stability and activity [1] [2] [3].

Form Short-Term Storage Long-Term Storage Stability Duration Notes
Powder (Solid) -20°C [1] -20°C [1] [3] 3 years [1] Keep container tightly sealed and protected from moisture [1] [2].
Solution in DMSO -20°C [1] [3] -80°C [1] [3] 1 month (-20°C); 6 months (-80°C) [1] [3] Use fresh, anhydrous DMSO. Aliquot to avoid repeated freeze-thaw cycles [4] [3].
Experimental Protocols

Protocol 1: Preparing a Stock Solution in DMSO

This protocol is for creating a concentrated stock solution suitable for in vitro cellular assays [4] [3].

  • Equipment & Reagents: this compound powder, anhydrous DMSO, analytical balance, sonicator (or warm water bath), vortex mixer.
  • Calculation: Calculate the mass of compound needed to achieve the desired concentration. A typical stock concentration is 10-25 mM [4] [3].
  • Weighing: Allow the vial of this compound to equilibrate to room temperature before opening to prevent condensation and moisture absorption. Weigh the appropriate mass quickly and accurately.
  • Dissolution: Add the calculated volume of anhydrous DMSO directly to the vial. To aid dissolution, briefly vortex the mixture and then sonicate it in a bath sonicator or warm it in a water bath at up to 60°C until the solution is clear [4].
  • Aliquoting: Immediately aliquot the prepared stock solution into sterile, low-adhesion microtubes to minimize the number of freeze-thaw cycles.
  • Storage: Label aliquots clearly and store them at -80°C for long-term use (up to 6 months) or at -20°C for shorter periods (up to 1 month) [1] [3].

Protocol 2: Preparing a Working Solution for Animal Studies

The following is an example of preparing an in vivo dosing formulation based on supplier data, using a multi-solvent approach to enhance solubility for oral administration [4] [3].

  • Workflow Diagram:

G A Prepare DMSO Stock B Add PEG300 A->B Mix until clear C Add Tween-80 B->C Mix until clear D Add Saline C->D Mix until clear E Final Clear Solution D->E

  • Procedure:
    • Prepare a clear DMSO master liquid (e.g., 25 mg/mL) as described in Protocol 1 [3].
    • In sequence, add the following solvents to the DMSO master liquid, ensuring the mixture is clear before adding the next component [3]:
      • Add PEG300 (40% of the final volume) and mix thoroughly.
      • Add Tween-80 (5% of the final volume) and mix thoroughly.
      • Add Saline (45% of the final volume) and mix until a clear solution is obtained.
    • The final working solution should be prepared freshly and used on the same day for in vivo studies [4] [3].
Stability and Reactivity
  • Chemical Stability: The compound is stable under the recommended storage conditions [1] [2].
  • Incompatible Materials: Strong acids, strong bases, strong oxidizing agents, and strong reducing agents [1] [2].
  • Hazardous Decomposition Products: Under fire conditions, may decompose and emit toxic fumes, including carbon monoxide, carbon dioxide, nitrogen oxides, and hydrogen chloride [1] [2].

Logical Workflow for Handling Sisunatovir HCl

The following diagram outlines the decision-making process for handling the compound from retrieval to use, integrating the storage and stability rules.

G A Retrieve from Storage B Form to use? A->B C Is it a pre-made stock solution? B->C Solution E Prepare fresh solution following Protocol 1. B->E Powder D Thaw at room temp. Use immediately. C->D Yes C->E No F Proceed with experiment. D->F E->F

Key Takeaways for Researchers

  • Moisture-Sensitive: The compound's stability is highly dependent on protection from moisture. Always use sealed containers and anhydrous solvents [1] [3].
  • Solution Instability: While powder is stable for years at -20°C, solutions have a much shorter shelf life. The -80°C storage recommendation for DMSO solutions is best practice for long-term retention of potency.
  • Use Fresh Formulations: For the most reliable experimental results, especially in in vivo studies, prepare and use working solutions on the same day [4] [3].

References

Comprehensive Application Notes and Protocols for Evaluating Sisunatovir in Experimental RSV Infection Cell Culture Models

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to Sisunatovir and RSV Experimental Models

Sisunatovir (formerly RV521) is an orally bioavailable small molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein, thereby blocking viral entry into host cells. With a mean IC50 of 1.2-1.4 nM against panels of RSV A and B laboratory strains and clinical isolates, it has demonstrated potent antiviral activity in preclinical models [1] [2]. Despite its promising mechanism and early clinical success demonstrated in human challenge studies, Pfizer terminated development of sisunatovir in 2024 due to business considerations and drug-drug interactions with antacids, though not due to safety concerns [3]. Nevertheless, sisunatovir remains an important research tool for understanding RSV entry mechanisms and evaluating resistance profiles, particularly against emerging mutant strains such as the K394R variant in the RSV F protein [4].

Respiratory syncytial virus is a major cause of lower respiratory tract infections worldwide, responsible for approximately 33 million annual episodes of acute lower respiratory disease and over 100,000 deaths in children under 5 years [4]. The viral F protein mediates both virus-cell fusion during entry and cell-cell fusion leading to syncytia formation, making it an attractive target for antiviral development [4]. Appropriate cell culture models are essential for evaluating compounds like sisunatovir, as they must recapitulate the complex host-pathogen interactions that occur in human respiratory epithelium while providing reproducible quantitative data on antiviral efficacy [5]. This document provides detailed protocols and application notes for utilizing various cell culture systems to study sisunatovir's activity against RSV, with particular emphasis on standardizing methodologies across different laboratory settings.

Cell Culture Model Systems for RSV Infection

Conventional Two-Dimensional (2D) Monolayer Cultures

Monolayer cultures of continuous cell lines provide a straightforward platform for initial antiviral screening and yield reproducible quantitative data on viral replication kinetics. The A549 cell line (human alveolar epithelial type II cells) demonstrates particular susceptibility to RSV infection and represents a relevant respiratory-derived model system [4]. Similarly, BEAS-2B (human bronchial epithelial cells) and 16HBE (human bronchial epithelial cells) offer additional respiratory tract-relevant models, while HEp-2 cells (human laryngeal carcinoma cells) have been widely used for RSV propagation and plaque assays [4] [5]. These cell lines are maintained in Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin/streptomycin at 37°C in a 5% CO2 atmosphere [5]. For infection experiments, cells are typically seeded at ~80-90% confluence in multi-well plates appropriate for the specific readout methodology (e.g., 96-well plates for high-throughput screening, 24-well plates for plaque assays).

While 2D systems offer practical advantages for initial compound screening, they lack the cellular differentiation and polarization characteristics of respiratory epithelium in vivo. Cells grown in monolayers on flat plastic surfaces are not subjected to the same cell-cell and cell-matrix interactions, oxygen and nutrient gradients, or mechanical stresses experienced in native tissues [5]. Consequently, antiviral effects observed in 2D systems may not fully predict efficacy in more physiologically relevant models or clinical settings, making additional model systems necessary for comprehensive compound evaluation.

Three-Dimensional (3D) Spheroid Models

Three-dimensional spheroid cultures of A549 cells provide a more physiologically relevant model that better recapitulates the in vivo microenvironment and host response to RSV infection [5]. These spheroids exhibit characteristics of RSV infection observed clinically, including syncytia formation and significant mucin secretion (approximately 3-fold increase compared to uninfected controls) [5]. The scaffold-free generation of A549 spheroids using ultra-low attachment (ULA) plates represents a practical and economic model system for studying RSV pathogenesis and antiviral activity.

  • Spheroid Generation Protocol:
    • Dissociate monolayer A549 cultures using standard trypsin/EDTA treatment.
    • Suspend cells in complete DMEM medium containing 0.25% methylcellulose as a thickening agent.
    • Seed cells in round-bottom ULA plates at optimal density of 25 × 10³ cells/well in 200 μL volume.
    • Centrifuge plates at 200 × g for 5 minutes to aggregate cells in well bottoms.
    • Incubate for 3-7 days at 37°C with 5% CO2, with medium change every 48 hours.
    • Confirm spheroid viability using trypan blue exclusion or calcein-AM staining before infection [5].

A549 spheroids maintain high viability over at least seven days of culture and support productive RSV infection, with infectious virus detectable as early as day 1 post-inoculation and sustained for up to 7 days [5]. The spatial organization of spheroids creates nutrient and oxygen gradients that better mimic the in vivo environment than 2D cultures, making them particularly valuable for studying cell-to-cell viral spread and tissue-level responses to infection.

Airway Epithelial Cell and Immune Cell Co-culture Systems

Advanced co-culture systems that incorporate both airway epithelial cells and immune components model the complex interplay between viral infection and host immune responses that occurs in vivo. The system developed by Ronaghan et al. combines primary human bronchial epithelial cells (HBECs) differentiated at the air-liquid interface (ALI) with monocyte-derived macrophages in a non-contact, paracrine model [6]. This approach specifically enables investigation of how immune cell recruitment and polarization influence epithelial response to RSV infection and antiviral treatment.

Table 1: Cell Culture Model Comparison for RSV Infection Studies

Model Type Key Features Advantages Limitations Applications for Sisunatovir Evaluation
2D Monolayers (A549, HEp-2, BEAS-2B) Simple, reproducible, high-throughput compatible Rapid results, easy infection quantification, cost-effective Limited physiological relevance, lack of cellular differentiation Initial antiviral screening, IC50 determination, resistance testing
3D Spheroids (A549 spheroids) Enhanced cell-cell interactions, gradient formation, sustained infection Better recapitulation of in vivo tissue architecture, appropriate for prolonged studies More complex setup, limited high-throughput compatibility, higher cost Viral dissemination studies, mucin secretion effects, prolonged drug exposure
Co-culture Systems (HBEC-ALI + macrophages) Air-liquid interface differentiation, immune-epithelial interactions Physiologically relevant model of host-pathogen interactions, includes immune components Technically challenging, lengthy differentiation period (4+ weeks), expensive Immune modulation of antiviral efficacy, cytokine profiling, barrier function assessment

The HBEC-ALI co-culture system requires 4 weeks of differentiation before establishment of co-culture with macrophages, with medium changes every 2 days throughout this period [6]. These cultures develop important features of respiratory epithelium, including barrier function that can be assessed through transepithelial electrical resistance (TEER) measurements, and polarized infection that more accurately models in vivo RSV infection.

RSV Infection Protocols and Sisunatovir Treatment

Virus Propagation and Titration

RSV strain A2 is commonly used for in vitro studies, with engineered variants expressing reporter genes (e.g., GFP) enabling rapid quantification of infection [6]. RSV is typically propagated in Vero cells (African green monkey kidney cells), which support high viral yields:

  • Seed Vero cells in T-175 flasks and grow to ~90% confluence.
  • Inoculate with RSV at an MOI of 0.5 in a minimal volume (e.g., 5 mL for T-175 flask).
  • Incubate for 2 hours at 37°C with gentle rocking every 15 minutes to ensure even distribution.
  • Add complete medium to standard volume (e.g., 35 mL for T-175 flask) and incubate for 5-8 days.
  • Harvest when extensive syncytia formation is observed (typically 5-8 days post-infection) by a single freeze-thaw cycle followed by centrifugation at 2000 × g for 10 minutes.
  • Aliquot supernatant (virus stock) and store at -80°C [5].

Virus titration is performed by plaque assay in HEp-2 cells:

  • Seed HEp-2 cells in 6-well plates to achieve 90-95% confluence at time of infection.
  • Prepare 10-fold serial dilutions of virus stock in serum-free medium.
  • Inoculate cells with 200 μL of each dilution, incubating for 2 hours with gentle shaking every 15 minutes.
  • Overlay with 2 mL of 0.15% agarose in nutritive medium.
  • Incubate for 7 days, then fix with 10% formalin and stain with 0.1% crystal violet solution for plaque visualization and counting [5].
Infection of Cell Culture Models

Infection protocols must be optimized for each specific culture model to achieve reproducible infection rates while maintaining cell viability:

  • 2D Monolayer Infection:

    • Seed cells in multi-well plates 24 hours prior to infection to achieve 80-90% confluence.
    • Wash cells once with serum-free medium or PBS.
    • Inoculate with RSV at the appropriate MOI (typically 0.1-1.0 for A549 cells) in a minimal volume.
    • Incubate for 2 hours at 37°C with gentle agitation every 15 minutes.
    • Remove inoculum and replace with fresh maintenance medium.
    • Return to incubator for desired infection duration (typically 24-72 hours) [4].
  • 3D Spheroid Infection:

    • Generate spheroids as described in Section 2.2 and culture for 3 days before infection.
    • Inoculate spheroids with RSV at MOI of 1 in a volume of 20 μL.
    • Incubate for 2 hours to allow virus adsorption.
    • Remove inoculum, wash with medium, and maintain in 200 μL DMEM with 5% FBS.
    • Incubate for up to 7 days, with medium change every 48 hours [5].
  • HBEC-ALI and Macrophage Co-culture Infection:

    • Differentiate HBECs at ALI for 4 weeks prior to co-culture establishment.
    • Differentiate monocyte-derived macrophages for 6 days with M-CSF (50 ng/mL), with M1 (IFN-γ + LPS) or M2a (IL-4) activation on day 4.
    • Establish co-culture by placing Transwell inserts with differentiated HBECs above submerged macrophages.
    • Maintain co-culture for 72 hours before infection.
    • Wash apical side with 100 μL PBS.
    • Add RSV at MOI of 0.15 to apical chamber and incubate for 2 hours at 37°C.
    • Remove inoculum and return cultures to ALI conditions.
    • Harvest samples at 72 hours post-infection for analysis [6].
Sisunatovir Treatment Regimens

Sisunatovir treatment can be applied in various regimens depending on the experimental objectives:

  • Prophylactic Treatment: Add sisunatovir 2-24 hours prior to viral infection to assess preventive potential.
  • Co-treatment: Apply sisunatovir simultaneously with viral inoculum to evaluate direct virucidal effects or immediate blocking of entry.
  • Therapeutic Treatment: Add sisunatovir at various time points post-infection (e.g., 2, 4, 8, or 24 hours) to determine the window of effectiveness.

Sisunatovir is typically prepared as a 10 mM stock solution in DMSO and diluted in cell culture medium to achieve working concentrations ranging from 0.1 nM to 10 μM for dose-response studies [1] [2]. Include vehicle controls with equivalent DMSO concentrations (typically ≤0.1%) in all experiments. For time-course studies, medium containing sisunatovir should be refreshed every 48-72 hours to maintain consistent drug exposure.

Assessing Antiviral Efficacy and Host Responses

Quantitative Viral Replication Measures

Multiple complementary methods should be employed to comprehensively evaluate the effects of sisunatovir on RSV replication:

  • Plaque Assay: Quantify infectious virus production in culture supernatants or cell lysates. Collect samples at various time points post-infection, freeze-thaw once to release cell-associated virus, serially dilute, and determine titer by plaque assay in HEp-2 cells as described in Section 3.1. Express results as plaque-forming units (PFU) per mL [5].

  • Viral RNA Quantification: Extract RNA from infected cells or supernatant using commercial kits. Perform reverse transcription quantitative PCR (RT-qPCR) targeting conserved RSV genes (e.g., N, F). Express results as viral RNA copies per μL using a standard curve generated from in vitro transcribed RNA or plasmid standards [4].

  • Fluorescence-Based Quantification: When using RSV engineered to express reporter proteins (e.g., RSV-GFP), measure fluorescence intensity directly using plate readers or quantify infected cells by flow cytometry. This enables high-throughput screening of compound libraries [6].

Cytopathic Effect and Syncytia Formation Analysis

RSV-induced cytopathic effects, particularly syncytia formation, represent important phenotypic markers of infection that can be quantified to assess antiviral activity:

  • Microscopic Evaluation: Capture brightfield images at regular intervals post-infection. Count the number and size of syncytia in multiple fields of view. The K394R F protein variant produces significantly larger syncytia (1.9-fold increase in plaque diameter) compared to wild-type virus, reflecting enhanced fusogenicity [4].

  • Luciferase-Based Fusion Assay: Implement a quantitative cell-cell fusion assay by co-transfecting effector cells with RSV F protein and a luciferase reporter construct, and target cells with the complementary luciferase fragment. Measure luciferase activity after coculturing effector and target cells to quantify fusion inhibition by sisunatovir [4].

Host Response Profiling

Comprehensive assessment of host responses provides insights into the broader immunological impact of RSV infection and sisunatovir treatment:

  • Cytokine/Chemokine Analysis: Collect culture supernatants at various time points post-infection and analyze using ELISA or multiplex bead arrays for key inflammatory mediators including TNF-α, IL-6, IL-8, IL-10, and IFN-λ. Co-culture models with macrophages typically show distinct cytokine profiles depending on macrophage polarization state [6].

  • Mucin Secretion Measurement: RSV infection induces mucin overexpression, a hallmark of respiratory pathogenesis. Quantify mucin production in spheroid models by immunostaining with anti-MUC1 antibodies followed by fluorescence quantification or ELISA [5].

  • Barrier Function Assessment: For ALI cultures, measure transepithelial electrical resistance (TEER) using a voltohmmeter to evaluate epithelial integrity following infection and treatment. Alternatively, assess paracellular permeability using fluorescent tracers like FITC-dextran [6].

Table 2: Key Readouts for Evaluating Sisunatovir Efficacy in RSV Infection Models

| Assessment Category | Specific Assays | Key Parameters | Expected Outcomes with Sisunatovir Treatment | |-------------------------|---------------------|-------------------|-----------------------------------------------| | Viral Replication | Plaque assay | PFU/mL reduction | >2-log reduction at efficacious concentrations | | | RT-qPCR | Viral RNA copies | Significant reduction in viral RNA load | | Flow cytometry (RSV-GFP) | % infected cells | Dose-dependent decrease in infection rate | | CPE/Syncytia Formation | Brightfield microscopy | Syncytia number and size | Significant reduction in syncytia formation | | | Luciferase fusion assay | Fusion activity | Inhibition of F protein-mediated membrane fusion | | Host Responses | ELISA/Multiplex assays | Cytokine levels | Modulation of inflammatory response | | | Immunofluorescence | Mucin expression | Reduction in RSV-induced mucin overexpression | | | TEER measurement | Barrier integrity | Preservation of epithelial barrier function | | Cellular Toxicity | MTT/WST-1 assay | Cell viability | CC50 >10 μM (high therapeutic index) | | | LDH release | Membrane integrity | No significant increase vs. uninfected controls |

Experimental Workflow and Data Analysis

Standardized Experimental Workflow

The following workflow provides a systematic approach for evaluating sisunatovir in RSV infection models:

G start Study Design model_selection Model Selection (2D, 3D, Co-culture) start->model_selection culture Cell Culture (Optimize conditions) model_selection->culture compound_prep Sisunatovir Preparation (Stock solutions, dilutions) culture->compound_prep infection RSV Infection (Optimize MOI, timing) compound_prep->infection treatment Drug Treatment (Prophylactic/Therapeutic) infection->treatment harvest Sample Harvest (Supernatant, cells, lysates) treatment->harvest analysis Analysis (Multi-parameter assessment) harvest->analysis interpretation Data Interpretation (IC50, CC50, SI calculation) analysis->interpretation

Diagram 1: Comprehensive workflow for evaluating sisunatovir in RSV infection models, highlighting key experimental stages from study design through data interpretation.

Data Analysis and Interpretation

Robust data analysis requires normalization to appropriate controls and statistical validation:

  • Dose-Response Analysis: Calculate IC50 values (concentration inhibiting 50% of viral replication) by fitting dose-response data to a four-parameter logistic model. Sisunatovir typically demonstrates IC50 values of 1.0-1.4 nM against reference RSV strains [1] [2].

  • Cytotoxicity Assessment: Evaluate compound toxicity using MTT, WST-1, or similar viability assays across the concentration range tested. Calculate CC50 (50% cytotoxic concentration) and selectivity index (SI = CC50/IC50), with SI >100 generally indicating a promising therapeutic window.

  • Statistical Considerations: Perform experiments with appropriate replication (minimum n=3 biological replicates) and include relevant controls (mock-infected, vehicle-treated, infected untreated). Apply appropriate statistical tests (e.g., one-way ANOVA with post-hoc testing for multiple comparisons) with significance defined as p < 0.05.

  • Resistance Monitoring: When investigating resistant variants (e.g., K394R), compare dose-response curves and calculate fold-change in IC50 relative to wild-type virus. The K394R variant typically demonstrates significant resistance to sisunatovir and other fusion inhibitors, with fold-change values exceeding 100 in some cases [4].

Troubleshooting and Optimization Guidelines

Common technical challenges and recommended solutions include:

  • High Background in Untreated Controls: Ensure appropriate MOI optimization to achieve 70-90% infection in untreated controls without excessive cell death. Titrate virus stocks and validate infection rates by immunostaining or flow cytometry.

  • Variable Results in 3D Models: Standardize spheroid size and quality before infection. Use ULA plates from consistent suppliers and maintain careful attention to centrifugation steps during spheroid formation.

  • Macrophage Viability in Co-culture: Monitor macrophage health by including viability stains and flow cytometry analysis. Use appropriate dissociation reagents (ACCUTASE for M0/M1 macrophages; EDTA for M2a macrophages) to preserve cell surface markers [6].

  • Sisunatovir Solubility Issues: Maintain DMSO concentration ≤0.1% in working solutions and include vehicle controls with equivalent DMSO concentrations. For prolonged exposures, consider refreshing drug-containing medium every 48-72 hours.

Conclusion and Translational Applications

Comprehensive evaluation of sisunatovir in RSV infection models requires integration of data from multiple complementary systems, each providing unique insights into antiviral activity and potential clinical utility. While development of sisunatovir has been discontinued for clinical application, it remains a valuable tool for understanding RSV entry mechanisms and validating model systems for evaluating fusion inhibitors. The experimental approaches detailed in these application notes provide standardized methodologies that can be applied to future antiviral compounds targeting RSV entry.

The evolving landscape of RSV therapeutic development continues to emphasize the importance of robust preclinical models that can predict clinical efficacy and identify potential resistance mechanisms. The K394R variant, with its enhanced fusogenicity and pathogenicity, underscores the need for monitoring resistance development during antiviral therapy [4]. Future directions should focus on developing combination therapies that target multiple stages of the viral life cycle, potentially incorporating fusion inhibitors like sisunatovir with other mechanistic classes such as N-protein inhibitors (e.g., RSV604) or nucleoside analogs (e.g., VV116) to enhance antiviral potency and reduce resistance emergence [1].

These standardized protocols provide a framework for generating reproducible, quantitatively robust data on sisunatovir activity across different RSV infection models, enabling meaningful comparisons across laboratories and supporting the advancement of novel RSV therapeutics through the drug development pipeline.

References

Sisunatovir hydrochloride research use only specifications

Author: Smolecule Technical Support Team. Date: February 2026

Chemical & Physical Properties

The table below summarizes the key identifiers and properties of Sisunatovir and its hydrochloride salt form for precise material handling and documentation.

Property Sisunatovir (Free Base) Sisunatovir Hydrochloride
CAS Number 1903763-82-5 [1] [2] [3] 1903763-83-6 [4] [5]
Molecular Formula C₂₃H₂₂F₄N₄O [2] [3] C₂₃H₂₂F₄N₄O · HCl (C₂₃H₂₃ClF₄N₄O) [4] [5]
Molecular Weight 446.44 g/mol [2] [3] 482.90 g/mol [4] [5]
Purity >99.40% [2] >98.61% [4]
Storage Powder: -20°C for 3 years; 4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month [2] [3]. Powder: -20°C for 3 years. In solvent: -80°C for 1 year [5].
Handling Store in a tightly sealed container in a cool, well-ventilated area. Keep away from direct sunlight. Avoid dust formation and aerosolization [3].

Biological Activity & Potency

This compound demonstrates high potency against both major subtypes of RSV with a favorable preliminary cytotoxicity profile.

Parameter Value / Description Experimental Context
IC₅₀ (RSV A) 1.4 nM [2] [5] In vitro antiviral activity
IC₅₀ (RSV B) 1.0 nM [2] [5] In vitro antiviral activity
CC₅₀ (HepG2) 5588 nM [2] Cytotoxicity in human hepatoma cell line (MTT assay)
CC₅₀ (Vero) >4000 nM [2] Cytotoxicity in African green monkey kidney cells (MTT assay)
Mechanism of Action RSV Fusion (F) Protein Inhibitor [6] [7] [5] Blocks viral entry into host cells

Mechanism of Action

Sisunatovir is a viral fusion protein inhibitor [6]. It specifically targets the RSV F protein, which mediates the fusion of the viral envelope with the host cell membrane. By binding to this protein, Sisunatovir prevents the conformational changes necessary for fusion, thereby blocking the release of the viral genetic material into the cytoplasm and halting the infection cycle [7] [5].

The following diagram illustrates this mechanism and the experimental workflow for its in vitro evaluation:

G cluster_mechanism Mechanism of Action RSV RSV Viral Entry\nInitiated Viral Entry Initiated RSV->Viral Entry\nInitiated HostCell HostCell Fusion Blocked Fusion Blocked Sisunatovir Sisunatovir Binds F Protein Binds F Protein Sisunatovir->Binds F Protein FusionBlocked FusionBlocked Infection Infection Step1 1. Pre-treatment: Apply Sisunatovir to cells (2h prior to infection) Step2 2. Infection: Introduce RSV Step1->Step2 Step3 3. Analysis: Measure viral inhibition (e.g., plaque assay, qPCR) Step2->Step3 F Protein\nMediates Fusion F Protein Mediates Fusion Viral Entry\nInitiated->F Protein\nMediates Fusion F Protein\nMediates Fusion->HostCell Binds F Protein->Fusion Blocked Infection Halted Infection Halted Fusion Blocked->Infection Halted

Experimental Protocols

In Vitro Infection Assay in Human Airway Epithelium (HAE) Cells

This protocol is adapted from published models used to demonstrate Sisunatovir's efficacy [2].

  • Cell Culture: Maintain HAE cells at an air-liquid interface in appropriate media.
  • Compound Preparation:
    • Prepare a 10 mM stock solution of Sisunatovir in DMSO [2].
    • Dilute the stock in cell culture medium to the desired working concentration (e.g., 10 nM). Ensure the final DMSO concentration is ≤0.1% and use a vehicle control.
  • Pre-treatment & Infection:
    • Apply the Sisunatovir-containing medium (or vehicle control) to the HAE cells 2 hours prior to infection [2].
    • Infect cells with RSV (e.g., RSV A2 strain) at a predetermined multiplicity of infection (MOI).
    • Incubate as per standard infection protocols.
  • Analysis:
    • Viral Titer: Harvest viral samples at designated time points. Determine titers using a standard plaque assay or immunostaining.
    • qPCR: Quantify viral RNA levels in cell lysates or supernatant.
In Vivo Efficacy Study in a Mouse Model of RSV Infection

This protocol outlines the key steps for evaluating Sisunatovir efficacy in vivo [2].

  • Animal Model: Use BALB/c mice.
  • Viral Inoculation: Anesthetize mice and intranasally inoculate with RSV A2.
  • Dosing Regimen:
    • Formulation: Prepare Sisunatovir in 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% saline [5]. Sonication may be required.
    • Administration: Administer Sisunatovir orally. Doses of 1, 10, and 50 mg/kg have been reported [2].
    • Timing: Dosing can begin prophylactically or therapeutically post-infection.
  • Endpoint Analysis:
    • Viral Load: Sacrifice animals and collect lung tissue homogenates. Quantify virus titers via plaque assay.
    • Histopathology: Examine lung sections for inflammation and other pathological changes.

Critical Notes for Researchers

  • Research Use Only: All commercial sources explicitly state that this compound is "For research use only. Not for human use" [4] [2] [8].
  • Clinical Status: As of March 2025, Sisunatovir is listed as "Discontinued" for RSV infections in clinical development pipelines [6]. Researchers should be aware that its clinical development for this indication has halted, though it remains a valuable tool compound.
  • Solubility Considerations: Sisunatovir has limited aqueous solubility. For in vitro work, DMSO stock solutions are standard [2]. For in vivo studies, the use of solubilizing agents like PEG300 and surfactants like Tween-80 is crucial to achieve effective dosing concentrations [5].

Conclusion

This compound is a highly potent and selective RSV fusion inhibitor. The data and protocols provided here offer a foundation for researchers to utilize this compound in mechanistic studies and antiviral efficacy evaluations. Its well-defined molecular target and high potency make it an excellent pharmacological tool for investigating RSV biology and the role of viral fusion in the infection process.

References

Comprehensive Clinical Trial Application Notes for Sisunatovir (RV521) in Respiratory Syncytial Virus (RSV) Infections

Author: Smolecule Technical Support Team. Date: February 2026

Introduction and RSV Clinical Context

Respiratory Syncytial Virus (RSV) represents a significant global health burden particularly affecting vulnerable populations including infants, older adults, and immunocompromised individuals. RSV is the leading cause of hospitalization in infants in the United States, with approximately 58,000-80,000 hospitalizations and 100-300 deaths annually in children under five years old, in addition to 60,000-160,000 hospitalizations and 6,000-10,000 deaths in adults aged 65 and older [1]. Despite this substantial disease burden, treatment options remain limited, with supportive care representing the mainstay of management and ribavirin being the only approved antiviral with uncertain efficacy and potential toxicity concerns [2]. This significant unmet medical need has driven development of novel therapeutic agents including Sisunatovir (RV521), an oral RSV fusion inhibitor that has progressed to advanced clinical trials.

The RSV prevention landscape has evolved recently with approvals of vaccines for older adults (Arexvy, Abrysvo, mRESVIA) and the monoclonal antibody nirsevimab for infants [2] [1]. However, these prophylactic approaches still leave a substantial treatment gap for individuals who develop active RSV infection, particularly those at high risk for severe disease progression. Sisunatovir represents a promising therapeutic candidate that could address this critical unmet need through its specific mechanism of action targeting early stages of the viral lifecycle. The compound has been evaluated in a Phase 2/3 clinical trial (NCT06079320) designed to assess its safety and efficacy in high-risk adult populations with confirmed RSV infection [3].

Sisunatovir Clinical Trial Design Overview

Study C5241007 (NCT06079320) Design and Objectives

The Sisunatovir clinical trial (NCT06079320) was a randomized, double-blind, placebo-controlled Phase 2/3 study sponsored by Pfizer with the primary objective of evaluating the safety and therapeutic effects of Sisunatovir in adult patients with confirmed RSV infection who were not hospitalized but had elevated risk for severe disease progression [3]. The study employed a parallel-group design with participants randomly assigned in a 1:1 ratio to receive either Sisunatovir or matching placebo orally for 5 days, with comprehensive follow-up assessments conducted over approximately 5 weeks through 8-10 study visits. The trial aimed to establish the efficacy of Sisunatovir in reducing viral load and symptom severity while concurrently evaluating the safety and tolerability profile of the investigational product in this vulnerable patient population.

Table 1: Key Eligibility Criteria for NCT06079320

Category Inclusion Criteria Exclusion Criteria
Age 18 years or older None specified
RSV Status RSV infection confirmed within 5 days prior to randomization Diagnosis of other respiratory viral infections (influenza, SARS-CoV-2)
Symptoms New onset/worsening of ≥1 respiratory symptom within 5 days prior to randomization Current or anticipated need for hospitalization within 24 hours
Risk Factors ≥1 of: chronic lung disease, heart failure, immunosuppressive condition/medications, OR age ≥65 without comorbidities Clinically significant ECG abnormalities; hypersensitivity to study components
Health Status Ambulatory (not hospitalized) Any medical/psychiatric condition potentially increasing risk or interfering with evaluation
Participant Demographics and Risk Stratification

The trial specifically targeted high-risk adult populations with defined eligibility criteria focused on identifying participants with elevated potential for severe RSV disease progression. Enrollment required confirmed RSV infection within 5 days prior to randomization, accompanied by new onset or worsening of at least one predefined respiratory symptom such as nasal congestion, sore throat, cough, sputum production, shortness of breath, or wheezing [3]. The risk stratification approach incorporated both age-based and comorbidity-based criteria, including chronic lung disease, heart failure, immunosuppressive conditions or medications, and age 65 years or older even in the absence of other comorbidities. This comprehensive approach to participant selection ensured enrollment of a clinically relevant population most likely to benefit from therapeutic intervention while enabling assessment of efficacy across different risk categories.

The study implemented key exclusion criteria designed to maintain participant safety and ensure interpretability of results, including the exclusion of individuals with confirmed infection with other respiratory viruses such as influenza or SARS-CoV-2, those with current or anticipated need for hospitalization, participants with clinically significant electrocardiogram abnormalities, and those with hypersensitivity to any study intervention components [3]. The planned enrollment indicated a total of 16 participants across multiple international study centers, though the trial status was listed as terminated, suggesting potential discontinuation before full enrollment was achieved [3].

Sisunatovir Mechanism of Action and Antiviral Profile

Fusion Inhibition Mechanism

Sisunatovir (also known as RV521) represents a targeted fusion inhibitor that acts during the early stages of RSV viral entry into host cells. The compound specifically binds to the RSV fusion (F) protein, preventing the conformational changes necessary for viral envelope fusion with the host cell membrane and subsequent viral entry [4]. This mechanism targets a critical early step in the RSV replication cycle, theoretically preventing establishment and propagation of infection within the respiratory epithelium. The structural basis for this inhibitory activity stems from groundbreaking research at the National Institutes of Health in 2013 that elucidated the prefusion conformation of the F protein, enabling rational drug design approaches to develop compounds that stabilize this conformation and prevent the fusion process [1].

The F protein targeting approach places Sisunatovir in a class distinct from other RSV antiviral mechanisms such as nucleoprotein inhibitors exemplified by EDP-938, which targets viral replication rather than entry [4]. Fusion inhibitors like Sisunatovir demonstrate potent antiviral activity in vitro, though this mechanism has historically been associated with a lower barrier to resistance compared to other antiviral classes. Research has shown that experimental generation of in vitro resistance to RSV fusion inhibitors can result in mutations mediating >1000-fold decreases in drug potency with minimal effects on viral fitness [4]. This resistance profile represents an important consideration for clinical development and potential future utilization of Sisunatovir in treatment regimens.

Comparative Antiviral Mechanisms

Table 2: Comparison of RSV Antiviral Mechanisms

Parameter Fusion Inhibitors (Sisunatovir) Nucleoprotein Inhibitors (EDP-938)
Molecular Target RSV Fusion (F) protein RSV Nucleoprotein (N)
Stage of Inhibition Viral entry Viral replication
Barrier to Resistance Lower Higher
Potency Shift in Resistant Strains >1000-fold ≤70-fold
Impact on Viral Fitness Minimal reduction Significant reduction
Clinical Resistance Emergence Rapidly observed Rare (1/37 participants)

Experimental Protocols and Methodologies

Clinical Resistance Monitoring Protocol

Comprehensive resistance monitoring represents a critical component of antiviral development, particularly for compounds targeting the fusion protein where resistance emergence has been previously documented. The following protocol outlines a systematic approach to monitoring treatment-emergent resistance mutations, adapted from methodologies employed in similar RSV antiviral trials [4].

  • Sample Collection and Processing: Nasal wash samples should be collected twice daily beginning 2 days post-challenge and continuing through study day 12, with immediate freezing at -80°C until processing. Viral RNA should be extracted using validated commercial kits (e.g., Quick-RNA Viral 96 Kit, Zymo Research), with cDNA synthesis performed using reverse transcriptase PCR systems (e.g., SuperScript IV One-Step RT-PCR) targeting the RSV fusion gene and other relevant genomic regions [4].

  • Next-Generation Sequencing (NGS): Prepare sequencing libraries using amplicon-based approaches covering complete coding regions of target viral genes. Utilize NGS platforms (e.g., Illumina) to achieve minimum coverage depth of 10,000x, with inclusion of both treated and placebo control samples for comparison. Sequence analysis should focus on identifying treatment-emergent mutations present in drug-treated participants but absent or substantially less prevalent in placebo groups [4].

  • Variant Analysis and Confirmation: Implement bioinformatic pipelines for variant calling with minimum frequency threshold of 1%. Confirm identified mutations through site-directed mutagenesis in recombinant RSV systems followed by phenotypic characterization. Assess the impact on drug susceptibility through dose-response assays in cell culture systems, calculating fold-change in EC50 values compared to wild-type reference strains [4].

  • Viral Fitness Assessment: Evaluate the replicative capacity of identified mutant viruses through parallel growth kinetics experiments in permissive cell lines (e.g., HEp-2 cells). Infect cells at standardized MOI (e.g., 0.1) and quantify viral titers daily for 7 days using TCID50 assays or comparable methods. Compare peak titers and growth trajectories between mutant and wild-type viruses to determine fitness costs associated with resistance [4].

G cluster_cellular Host Respiratory Epithelial Cell cluster_viral RSV Virion compound Sisunatovir (RV521) fprotein Fusion (F) Protein compound->fprotein Binds and Inhibits membrane Cell Membrane entry Viral Entry Blocked replication Viral Replication entry->replication Without fusion no replication virion RSV Particle virion->fprotein Expresses fusion Membrane Fusion Process fprotein->fusion Mediates fusion->entry Leads to

Figure 1: Sisunatovir Mechanism of Action as RSV Fusion Inhibitor - This diagram illustrates the molecular mechanism by which Sisunatovir binds to the RSV fusion (F) protein, preventing conformational changes required for viral membrane fusion with host cells and subsequent entry.

Antiviral Efficacy Assessment Protocol

Standardized efficacy evaluation in clinical trials for RSV antivirals requires comprehensive virologic and clinical endpoints collected through systematic methodology. The following protocol details approaches for quantifying antiviral activity and clinical benefits in symptomatic RSV-infected individuals.

  • Viral Load Quantification: Collect nasal samples using standardized swabbing techniques at predetermined intervals (e.g., daily for first 5 days, then alternate days through day 12). Employ validated quantitative RT-PCR assays targeting conserved regions of the RSV genome (e.g., N gene) with normalization to internal controls. Report viral load as log10 copies/mL, with calculation of area under the curve (AUC) for viral load over time and time to viral clearance (defined as consecutive negative results) [4].

  • Clinical Symptom Scoring: Implement standardized patient-reported outcome instruments capturing both respiratory and systemic symptoms. Utilize 4-point severity scales (0=absent to 3=severe) for core symptoms including cough, nasal congestion, sore throat, sputum production, shortness of breath, and wheezing. Collect scores twice daily during acute phase, with calculation of composite symptom scores and time to symptom resolution (defined as mild or absent for 24 hours) [3] [4].

  • Pharmacokinetic Monitoring: Measure plasma and respiratory concentrations of Sisunatovir using validated LC-MS/MS methods at predetermined timepoints (e.g., pre-dose, 1, 2, 4, 8, and 12 hours post-dose on day 3). Calculate key pharmacokinetic parameters including Cmax, Tmax, AUC0-24, and trough concentrations, with correlation to virologic and clinical endpoints to establish exposure-response relationships [4].

  • Secondary Clinical Endpoints: Capture healthcare utilization metrics including hospitalization rates, emergency department visits, requirement for supplemental oxygen, and duration of medical interventions. Evaluate patient-reported quality of life through validated instruments administered at baseline, end of treatment, and end of study [3].

Data Analysis and Interpretation

Clinical Efficacy Endpoints and Assessment

The Sisunatovir trial established a comprehensive endpoint framework to evaluate both antiviral activity and clinical benefits, with data collected through systematic assessment schedules. The primary efficacy endpoints likely focused on virologic measures including reduction in viral load AUC and time to viral clearance, complemented by clinical endpoints such as symptom score AUC and time to symptom resolution [3] [4]. Based on the trial design, the study employed a hierarchical assessment approach with virologic endpoints serving as primary objectives during early phases, while later phase evaluations incorporated clinically meaningful endpoints relevant to regulatory decision-making.

The trial's statistical analysis plan presumably specified intention-to-treat principles for the primary analysis, with predefined subgroup analyses based on risk factors, time to treatment initiation, baseline viral load, and age categories. The relatively small planned enrollment of 16 participants [3] suggests the study may have been designed as a pilot or exploratory investigation rather than a definitive efficacy trial, potentially intended to inform dose selection or go/no-go decisions for larger subsequent studies. The early termination status indicates the trial was discontinued before completion, though the specific reasons remain unclear from available information.

G start Patient Identification and Screening drug Sisunatovir Group (5-day course) start->drug Confirmed RSV+ High-risk adults placebo Placebo Group (5-day course) start->placebo Confirmed RSV+ High-risk adults viral Virologic Monitoring drug->viral Twice daily sampling clinical Clinical Symptom Scoring drug->clinical Daily assessment safety Safety Evaluation drug->safety Continuous placebo->viral placebo->clinical placebo->safety subcluster_assessment subcluster_assessment analysis Endpoint Analysis viral->analysis Viral load AUC Time to clearance clinical->analysis Symptom scores Clinical resolution safety->analysis Adverse events Lab parameters outcomes Efficacy and Safety Outcomes analysis->outcomes Comparative statistics

Figure 2: Sisunatovir Clinical Trial Schema - This flowchart illustrates the overall design of the Phase 2/3 clinical trial evaluating Sisunatovir in high-risk adults with RSV infection, including randomization scheme, key assessment domains, and endpoint analyses.

Safety and Tolerability Assessment

The safety evaluation framework for Sisunatovir followed standard approaches for investigational antiviral agents, with comprehensive monitoring throughout the treatment and follow-up periods. Safety assessments included systematic collection of adverse events (AEs) with severity grading and relationship to study drug, serious AEs (SAEs), laboratory parameters (hematology, chemistry), electrocardiogram findings, and vital sign measurements [3]. The relatively short treatment duration (5 days) likely minimized potential for cumulative toxicity while still allowing adequate assessment of acute tolerability.

The trial design specifically included ECG exclusion criteria prohibiting participants with clinically significant abnormalities at baseline, suggesting particular attention to potential cardiovascular effects [3]. This precaution appears warranted given safety signals observed with other recently approved RSV vaccines, including slightly higher incidence of atrial fibrillation and rare cases of Guillain-Barré syndrome noted during post-marketing surveillance [1]. While the small sample size limited comprehensive safety characterization, the study presumably provided initial tolerability data to inform future development decisions.

Conclusion and Future Directions

The clinical development program for Sisunatovir represents an important contribution to the evolving RSV therapeutic landscape, particularly given the substantial unmet need for effective treatments in high-risk populations. The trial design elements – including focus on high-risk ambulatory patients, early intervention following symptom onset, and comprehensive virologic and clinical endpoints – reflect thoughtful approach to addressing key clinical questions regarding potential utility of fusion inhibitors in RSV management. However, the premature termination of the trial (NCT06079320) leaves important questions unanswered regarding the definitive efficacy and safety profile of Sisunatovir in the intended patient population [3].

Future directions in RSV therapeutic development will likely need to address several critical considerations including optimal timing of intervention, potential combination approaches to mitigate resistance risk, and positioning relative to recently approved preventive modalities. The contrasting resistance profiles between fusion inhibitors like Sisunatovir and nucleoprotein inhibitors like EDP-938 [4] suggest potential complementary roles for these mechanistic classes, particularly in severely immunocompromised patients where prolonged viral shedding and resistance emergence represent significant concerns. Furthermore, the evolving RSV landscape with multiple approved vaccines and monoclonal antibodies will necessitate evaluation of Sisunatovir's potential role in breakthrough infections despite prior prophylaxis.

References

Sisunatovir powder reconstitution for in vitro studies

Author: Smolecule Technical Support Team. Date: February 2026

Application Notes: Sisunatovir for RSV Research

Sisunatovir (also known as RV521) is a potent, orally active small-molecule inhibitor that targets the respiratory syncytial virus (RSV) fusion (F) protein. It inhibits viral entry by preventing the conformational change of the F protein from its pre-fusion to post-fusion state, thereby blocking fusion of the viral envelope with the host cell membrane [1] [2]. It demonstrates high potency against both major RSV subtypes, RSV-A and RSV-B [3].

Quantitative Data Summary

The following tables consolidate key quantitative data for experiment planning.

Table 1: Antiviral Potency and Cytotoxicity of Sisunatovir

Assay Type Cell Line / Organism Value (IC₅₀ / CC₅₀ / EC₅₀) Description
Antiviral Activity RSV A 1.4 nM Half-maximal inhibitory concentration [3].
Antiviral Activity RSV B 1.0 nM Half-maximal inhibitory concentration [3].
Cytotoxicity HepG2 (human) 5588 nM (CC₅₀) Cytotoxicity concentration; 50% [3].
Cytotoxicity Vero (monkey) >4000 nM (CC₅₀) Cytotoxicity concentration; 50% [3].
Cytotoxicity BJ (human fibroblast) 16 μM (IC₅₀) Cell cytotoxicity assay [4].
Cytotoxicity MRC-5 (human lung) 13 μM (IC₅₀) Cell cytotoxicity assay [4].

Table 2: Physicochemical and Formulation Data

Parameter Value / Condition Note
Molecular Formula C₂₃H₂₂F₄N₄O [3] [1]
Molecular Weight 446.44 g/mol [3]
CAS Number 1903763-82-5 [3] [1]
Purity ≥ 99.40% [3] As provided by supplier.
Solubility (DMSO) 25 mg/mL (56.00 mM) [3] Requires ultrasonic warming to 60°C. Hygroscopic DMSO impacts solubility.

Detailed Experimental Protocols

Preparation of Sisunatovir Stock Solution

This protocol outlines the reconstitution of sisunatovir powder for in vitro studies.

  • Materials: Sisunatovir powder, anhydrous DMSO (newly opened), sterile glass vials, sonicator, warming block.
  • Procedure:
    • Calculate Mass: Determine the mass of sisunatovir needed to achieve the desired stock concentration (e.g., 10 mM or 25 mg/mL).
    • Weigh Compound: Accurately weigh the calculated amount of sisunatovir powder and transfer it to a sterile glass vial.
    • Add Solvent: Add the required volume of anhydrous DMSO to the vial. For a 10 mM stock, add 1 mL of DMSO per 4.46 mg of sisunatovir. For a 25 mg/mL stock, add 1 mL of DMSO per 25 mg of sisunatovir.
    • Dissolve: Cap the vial and mix by vortexing. To aid dissolution, sonicate the solution in a sonicating water bath while warming to 60°C until the powder is fully dissolved and the solution is clear.
    • Aliquot and Store: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
    • Storage: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [3].
In Vitro Antiviral Assay in Human Airway Epithelial (HAE) Cells

This method assesses the efficacy of sisunatovir in inhibiting RSV infection in a physiologically relevant model [3].

  • Materials: Differentiated Human Airway Epithelial (HAE) cells, RSV stock (A or B subtype), sisunatovir stock solution, appropriate cell culture medium.
  • Procedure:
    • Pre-treatment: Two hours prior to viral infection, apply sisunatovir to the basolateral surface of the HAE culture. Include a range of concentrations (e.g., 1 nM, 10 nM, 100 nM) to establish a dose-response curve, along with a vehicle control (DMSO).
    • Infection: Infect the HAE cells with RSV at a pre-optimized multiplicity of infection (MOI).
    • Incubation: Continue incubation with the compound present.
    • Analysis: Harvest samples at a predetermined time point (e.g., 48-72 hours post-infection). Quantify antiviral activity by measuring the reduction in viral titer (plaque assay) or viral RNA load (qRT-PCR) compared to the vehicle control.

The workflow for the overall experimental process is as follows:

G Start Start: Sisunatovir Powder Reconstitute Reconstitute in DMSO (Sonicate at 60°C) Start->Reconstitute Aliquot Aliquot & Store (-80°C for 6 months) Reconstitute->Aliquot PreTreat Pre-treat Cells with Sisunatovir (2 hours) Aliquot->PreTreat CellPrep Plate and Culture Target Cells (e.g., HAE) CellPrep->PreTreat Infect Infect with RSV PreTreat->Infect Incubate Incubate with Compound Infect->Incubate Analyze Analyze Results (Viral Titer, RNA Load) Incubate->Analyze

Critical Notes for Researchers

  • Controlled Substance: Please be aware that sisunatovir is a controlled substance and may not be available for sale in all territories [3].
  • Solvent Caution: DMSO is hygroscopic. Using newly opened, anhydrous DMSO is critical for achieving reported solubility. Water absorption can significantly impact dissolution and stock concentration [3].
  • Resistance Mutations: Be aware that a single point mutation (D489Y) in the RSV F protein can confer resistance to sisunatovir. This mutant also shows cross-resistance with other fusion inhibitors like presatovir (GS-5806) [4]. The K394R mutation in the F protein is another known resistance pathway that demonstrates cross-resistance to multiple fusion inhibitors [5] [6].
  • Mechanism Clarification: Recent studies indicate that some small-molecule inhibitors, such as CL-A3-7, can overcome K394R resistance by blocking the interaction between the RSV F protein and the host cell's IGF1R receptor, representing a distinct mechanism from direct F-protein targeting [5] [6].

References

Sisunatovir hydrochloride solubility issues DMSO concentration

Author: Smolecule Technical Support Team. Date: February 2026

Sisunatovir Hydrochloride: Solubility & Stock Solution Guide

Summary of Key Solubility Data The table below consolidates the key physical and solubility characteristics of this compound from supplier data sheets [1] [2] [3].

Property Specification / Value
Molecular Weight 482.90 g/mol [1] [2] [3]
CAS No. 1903763-83-6 [1] [2] [3]
Solubility in DMSO 24 mg/mL (49.69 mM) [1] [2] to 100 mg/mL (207.08 mM) [3].
Solubility in Water Insoluble [1] [2] [3]
Solubility in Ethanol Insoluble [1] [2] [3]

> Note: The variation in DMSO solubility (24 mg/mL vs. 100 mg/mL) is noted in the search results and is likely due to different testing methods or batch-to-batch variations [2]. It is recommended to use the lower, more conservative value for initial planning and to use fresh, anhydrous DMSO, as moisture can significantly reduce solubility [1] [3].


Experimental Protocols

Protocol 1: Preparing a DMSO Stock Solution (In Vitro Use)

This protocol is for creating a concentrated master liquid for later dilution in cell-based assays.

  • Calculate the mass of this compound needed to achieve your desired stock concentration and volume.
  • Add the calculated mass of the compound directly to a vial of fresh, anhydrous DMSO [1] [3].
  • Mix thoroughly by vortexing or brief sonication until the solid is fully dissolved and the solution is clear [3] [4].
  • Aliquot and store the stock solution. For long-term storage, it is recommended to seal the container and store at -80°C for 6 months or -20°C for 1 month, away from moisture [3].
Protocol 2: Preparing an In Vivo Dosing Solution via Sequential Solvent Addition

This method is for preparing a solution suitable for animal administration, starting from a DMSO stock solution. The following table outlines two common formulations [3]:

Formulation Composition Final Drug Concentration
Formulation A 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline [3] ≥ 2.5 mg/mL (5.18 mM) [3]
Formulation B 10% DMSO + 90% Corn Oil [3] ≥ 2.5 mg/mL (5.18 mM) [3]

Workflow for Preparing Formulation A:

The diagram below illustrates the sequential steps to prepare a clear dosing solution for animal studies.

G Start Start with DMSO Stock Solution (25 mg/mL) Step1 Add to PEG300 (100 µL stock + 400 µL PEG300) Start->Step1 Step2 Mix until clear Step1->Step2 Step3 Add Tween 80 (50 µL) Step2->Step3 Step4 Mix until clear Step3->Step4 Step5 Add Saline (450 µL) Step4->Step5 Step6 Mix until clear Step5->Step6 End Final In Vivo Working Solution (2.5 mg/mL) Step6->End

Critical Notes:

  • Sequential Addition: You must add the solvents in the order specified and ensure the solution is clear at each step before adding the next solvent [1] [3].
  • Clarity is Key: The final solution must be clear before administration. If cloudiness or precipitation occurs, gentle heating, vortexing, or sonication can be used to aid dissolution [1] [3].
  • Fresh Preparation: For in vivo studies, it is recommended to prepare the working solution freshly and use it on the same day [3].

Frequently Asked Questions (FAQs)

Q1: The compound won't fully dissolve in DMSO. What should I do? A1: First, ensure you are using fresh, moisture-free DMSO, as absorbed water greatly reduces solubility [1] [3]. You can try gentle warming (e.g., in a 37°C water bath), vortexing, or brief sonication to aid dissolution [1] [3]. If the problem persists, the actual solubility of your specific batch may be lower than stated; consider making a more dilute stock solution.

Q2: Can I use water or ethanol to dissolve this compound? A2: No. The supplier data sheets explicitly state that this compound is insoluble in both water and ethanol [1] [2] [3]. DMSO is the standard solvent for preparing stock solutions for this compound.

Q3: How should I store the stock solution, and what is its shelf life? A3: Aliquot the DMSO stock solution and store it in a sealed container away from moisture. Recommended storage conditions are -80°C for up to 6 months or -20°C for 1 month [3]. Avoid repeated freeze-thaw cycles.

Q4: What is the biological activity of this compound? A4: this compound is a potent, orally active inhibitor of the Respiratory Syncytial Virus (RSV) fusion (F) protein. It effectively reduces viral load and has shown a good safety profile in treating established RSV infections in research models [1] [2] [3].

References

Sisunatovir in vitro-in vivo correlation challenges

Author: Smolecule Technical Support Team. Date: February 2026

Summary of Sisunatovir's In Vitro and In Vivo Data

Aspect In Vitro Data In Vivo Data (Mouse Model) Key Findings & Correlation Insights
Antiviral Potency [1] [2] IC~50~: ~1.2 nM (mean against RSV A & B panels) [2] Dose-dependent reduction of viral lung titers (1, 10, 50 mg/kg, p.o.) [1] High in vitro potency translates to in vivo efficacy; low nM IC~50~ allows for effective oral dosing [1] [2].
Cytotoxicity [1] CC~50~: >4000 nM (Vero cells); 5588 nM (HepG2 cells) [1] Not directly measured High selectivity index (CC~50~/IC~50~ > 4000) suggests a low risk of cellular toxicity, supporting in vivo safety [1].
Barrier to Resistance Rapid selection of fusion protein mutations (e.g., K394R) in vitro under low selective pressure [3] [4]. Not extensively reported in animal models for Sisunatovir specifically. The K394R mutant is highly fusogenic and more pathogenic in mice; this variant shows cross-resistance to multiple fusion inhibitors, posing a significant challenge for clinical efficacy [3].

Frequently Asked Questions & Troubleshooting

Here are answers to specific questions researchers might encounter.

Q1: Our in vitro Sisunatovir treatment shows excellent initial viral suppression, but the virus quickly rebounds. What could be happening?

A: This is a classic sign of antiviral resistance development. RSV has a high propensity to develop resistance to fusion inhibitors like Sisunatovir.

  • Primary Issue: The most well-characterized resistance mutation is K394R (lysine to arginine at position 394 in the F protein) [3]. This single mutation can confer cross-resistance to an entire class of fusion inhibitors.
  • Troubleshooting Steps:
    • Sequence the Viral F Protein: After rebound, sequence the RSV fusion (F) protein gene from your cell culture supernatants to check for the K394R mutation or other known resistance-associated changes like T335I or T400A [3] [5].
    • Plaque Assay with Drug: Confirm resistance by performing a plaque reduction assay. A resistant virus will show a significantly higher IC~50~ value compared to the wild-type strain.
    • Assess Viral Fitness: The K394R variant is known to be highly fusogenic, forming larger syncytia in vitro [3]. Monitor for changes in plaque morphology and syncytium size as an indicator.
Q2: Why might our in vivo animal models not fully recapitulate the high efficacy seen in our in vitro assays?

A: Discrepancies can arise from differences in viral kinetics, host immunity, and drug exposure.

  • Potential Causes:
    • Different Viral Quasispecies: The RSV stock used in vivo might contain pre-existing resistant variants at low frequency that are selected for under drug pressure.
    • Host Immune Response: In vitro systems lack an adaptive immune response. The in vivo efficacy of Sisunatovir is a combination of its direct antiviral effect and the host's immune clearance, which can be difficult to disentangle.
    • Sub-optimal Drug Exposure in Lungs: While Sisunatovir is reported to have efficient lung penetration, ensure your dosing regimen maintains effective drug concentrations at the primary site of infection throughout the experiment [2].
  • Troubleshooting Steps:
    • Use a Genetically Homogeneous Virus Stock: Use a well-characterized, clonal RSV stock for infection to minimize pre-existing resistance.
    • Measure Drug Levels: If possible, measure the concentration of Sisunatovir in lung tissue or plasma to confirm it remains above the IC~50~ for the duration of the dosing interval.
    • Monitor for Resistant Variants In Vivo: Isolate viruses from the lungs of treated animals at the endpoint and sequence the F protein to see if resistant mutants have emerged.
Q3: How does the resistance barrier of Sisunatovir compare to other RSV inhibitor classes?

A: The barrier to resistance for fusion inhibitors like Sisunatovir appears to be lower than for inhibitors targeting other viral components, such as the nucleoprotein (N).

  • Fusion Inhibitors (e.g., Sisunatovir, Lonafarnib): Resistant mutants can be selected rapidly in vitro (upon initial exposure at low multiples of the EC~50~) [4]. Mutations like K394R can cause a >1000-fold decrease in drug potency with minimal impact on viral fitness [4].
  • N Protein Inhibitors (e.g., EDP-938): This class demonstrates a higher barrier to resistance. In a human challenge trial, treatment-emergent mutations were rare. When they did occur (e.g., N:L139I), they were associated with a significant reduction in viral fitness, making them less likely to spread [4].

The following diagram illustrates the mechanism of Sisunatovir and the primary resistance pathway.

G A RSV Virion B Viral F Protein (Prefusion State) A->B 1. Binds to D Viral Entry & Membrane Fusion B->D 2. Mediates C Host Cell Membrane C->D E Successful RSV Infection D->E F1 Sisunatovir F2 Binds to F Protein F1->F2 Inhibits F2->B Inhibits G Resistance Mutation K394R in F Protein G->B Alters Binding Site

Experimental Protocols for Key Assays

Here are detailed methodologies for critical experiments cited in the research.

In Vitro Antiviral Activity and Cytotoxicity Assay (MTT-Based) [1]

Purpose: To determine the half-maximal inhibitory concentration (IC~50~) against RSV and the half-cytotoxic concentration (CC~50~) in host cells.

Procedure:

  • Cell Seeding: Seed susceptible cells (e.g., Vero or HepG2) in 96-well plates and incubate overnight to form a confluent monolayer.
  • Compound Treatment: Prepare serial dilutions of Sisunatovir in maintenance medium. Add the compound to cells 2 hours prior to viral infection to allow for pre-treatment.
  • Viral Infection: Infect cells with RSV (e.g., strain A2) at a predetermined multiplicity of infection (MOI). Include untreated infected and uninfected controls.
  • Incubation: Incubate for a specified period (e.g., 4-5 days) until cytopathic effect (CPE) is evident in the virus control wells.
  • Viability Readout: Add MTT reagent to all wells and incubate. Metabolically active cells will convert MTT to purple formazan crystals. Solubilize the crystals and measure the absorbance at a specific wavelength (e.g., 570 nm).
  • Data Analysis:
    • CC~50~ Calculation: From uninfected, compound-treated wells, calculate the compound concentration that reduces cell viability by 50%.
    • IC~50~ Calculation: From infected, compound-treated wells, calculate the compound concentration that reduces virus-induced CPE by 50%.
In Vivo Efficacy in a Mouse Model of RSV Infection [1]

Purpose: To evaluate the oral efficacy of Sisunatovir in reducing lung viral loads in vivo.

Procedure:

  • Animal Model: Use Balb/c mice (e.g., 6-8 weeks old).
  • Viral Infection: Anesthetize mice and intranasally inoculate with a suspension of RSV (e.g., strain A2).
  • Drug Administration: Administer Sisunatovir orally (e.g., via gavage) at various doses (e.g., 1, 10, 50 mg/kg). Begin treatment shortly before or after infection and continue for several days.
  • Sample Collection: At a predetermined time post-infection (e.g., day 4 or 5), euthanize the animals and harvest lung tissue.
  • Viral Titer Quantification:
    • Homogenize lung tissue in a suitable medium.
    • Clarify the homogenate by centrifugation.
    • Determine the viral titer in the supernatant using a plaque assay or a 50% tissue culture infectious dose (TCID~50~) assay on permissive cells.
  • Data Analysis: Compare the mean lung viral titers from the drug-treated groups to the vehicle-treated control group to determine the statistically significant reduction in viral load.

References

Sisunatovir cross-resistance with other RSV fusion inhibitors

Author: Smolecule Technical Support Team. Date: February 2026

FAQ: Sisunatovir and Cross-Resistance

  • Q: What is the primary mechanism for cross-resistance between sisunatovir and other RSV fusion inhibitors?

    • A: The key mechanism involves point mutations in the RSV F protein. Research indicates that the K394R mutation (a lysine to arginine change at position 394) can confer cross-resistance to multiple fusion inhibitors, including sisunatovir (RV521), presatovir (GS-5806), and JNJ-53718678 [1] [2]. This mutation enhances the fusogenicity of the virus, meaning it leads to larger syncytia (fused cells) and may increase pathogenicity in vivo [1].
  • Q: What are the virological characteristics of the K394R variant?

    • A: The K394R variant exhibits distinct features in vitro and in vivo, which are summarized in the table below [1].
Property Description / Observation
Fusogenicity Enhanced, forming larger syncytia and plaques in cell culture [1].
In Vitro Growth Comparable to wild-type in A549, BEAS-2B, and 16HBE cells; slightly slower in HEp-2 cells [1].
In Vivo Pathogenicity More pathogenic than the wild-type virus in mouse models [1].
Resistance Profile Confers cross-resistance to multiple fusion inhibitor candidates [1].
  • Q: Are there inhibitors active against K394R variant strains?

    • A: Yes. The small-molecule inhibitor CL-A3-7 has shown efficacy against both wild-type RSV and the K394R variant. Its mechanism is different from traditional fusion inhibitors; it blocks the interaction between the viral F protein and the host cell's insulin-like growth factor 1 receptor (IGF1R), thereby inhibiting virus-cell fusion [1] [2].
  • Q: How does the resistance barrier of fusion inhibitors compare to other classes of RSV antivirals?

    • A: Fusion inhibitors like sisunatovir and ziresovir have a documented risk of resistance development during treatment [2] [3]. In contrast, inhibitors targeting other parts of the virus, such as the nucleoprotein (N), may have a higher barrier to resistance. For example, the N inhibitor EDP-938 demonstrated a low emergence of resistance in a human challenge trial, and the variants that did appear had reduced viral fitness [4].

Experimental Protocols for Resistance Studies

Here are detailed methodologies for key experiments cited in the research on RSV fusion inhibitor resistance.

Protocol 1: Assessing Viral Fusogenicity and Syncytia Formation

  • Objective: To quantify the enhanced fusogenicity of RSV F protein mutants (e.g., K394R) in cell culture.
  • Materials: Appropriate cell lines (e.g., HEp-2, A549), wild-type RSV, mutant RSV strain, cell culture media, plaque assay reagents.
  • Methods:
    • Infect Cells: Seed cells in multi-well plates. Infect with equivalent titers (MOI) of wild-type and mutant RSV.
    • Plaque Assay: After an appropriate incubation period (e.g., 72 hpi), fix and stain the cells (e.g., with crystal violet or immunostain for RSV proteins).
    • Image and Analyze: Capture images of plaques. Use image analysis software to measure the average plaque diameter. A significant increase in plaque size for the mutant indicates enhanced fusogenicity [1].
  • Troubleshooting: Ensure the viral inoculum is accurately titrated. Optimize the staining method to clearly visualize plaque boundaries.

Protocol 2: Luciferase-Based Cell-Cell Fusion Assay

  • Objective: To directly measure the fusion activity of the F protein independent of the full viral replication cycle.
  • Materials: Two populations of cells (e.g., 293T cells), plasmid DNA encoding wild-type or mutant RSV F protein, a luciferase reporter gene system split into two complementary halves.
  • Methods:
    • Transfect Cells: In one population of cells, transfect with the plasmid encoding the RSV F protein. In a second population, transfect with a plasmid encoding a luciferase reporter fragment.
    • Co-culture: Mix the two populations of transfected cells.
    • Measure Fusion: If fusion occurs, the complementary halves of the luciferase enzyme come together and reconstitute activity. Measure luciferase activity after a set incubation period. Higher luminescence in cells expressing the mutant F protein confirms higher fusion activity [1].
  • Troubleshooting: Include a negative control (cells without F protein) to establish background luminescence. Transfection efficiency should be optimized and consistent across samples.

Protocol 3: Evaluating Resistance In Vivo

  • Objective: To compare the pathogenicity of wild-type and resistant mutant viruses.
  • Materials: Mouse model (e.g., BALB/c), wild-type and mutant RSV.
  • Methods:
    • Inoculate: Anesthetize mice and intranasally inoculate with a standardized dose of either wild-type or mutant virus.
    • Monitor Disease: Monitor and record body weight daily as a indicator of disease progression. Weight loss is a key metric for pathogenicity.
    • Assess Viral Load: At predetermined time points, harvest lung tissue. Homogenize the tissue and titrate the virus using a plaque assay or quantify viral RNA via RT-qPCR to compare lung viral titers [1].
  • Troubleshooting: All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). The dose of virus should be carefully calibrated to induce measurable but non-lethal disease.

Resistance Profile of RSV Antivirals

The table below summarizes key information on various RSV inhibitors to aid in your experimental planning and analysis.

Inhibitor Name Target Stage (as of 2025) Key Resistance Notes
Sisunatovir (RV521) Fusion (F) Protein Discontinued [2] Cross-resistance via K394R mutation [1] [2].
Presatovir (GS-5806) Fusion (F) Protein Clinical trials [2] Cross-resistance via K394R mutation [1].
JNJ-53718678 Fusion (F) Protein Discontinued [2] Cross-resistance via K394R mutation [1].
Ziresovir (AK0529) Fusion (F) Protein Phase III completed [2] Resistance reported in 11-18% of cases during treatment [3].
CL-A3-7 F protein & IGF1R interaction Preclinical [1] [2] Effective against wild-type and K394R variant [1] [2].
EDP-938 Nucleoprotein (N) Phase II trials [2] [4] High barrier to resistance; emerged variants had low fitness [4].

Experimental Workflow for Fusion Inhibitor Resistance

The following diagram outlines a logical workflow for investigating fusion inhibitor resistance, from initial observation to mechanistic exploration.

cluster_characterization In-depth Characterization Start Observed Reduced Antiviral Effect in Assay Step1 Sequence Viral F Protein Gene from Passaged Virus Start->Step1 Step2 Identify Mutations (e.g., K394R) Step1->Step2 Step3 Characterize Mutant Phenotype Step2->Step3 Step4 Investigate Alternative Inhibition Pathways Step3->Step4 Confirm Enhanced Fusogenicity A In Vitro Fusogenicity Assays (Plaque size, Luciferase fusion) Step3->A End Report Findings on Cross-Resistance Risk Step4->End B In Vivo Pathogenicity Study (Weight loss, Viral titer in lungs) A->B C Test against alternative inhibitors (e.g., CL-A3-7, N inhibitors) B->C

References

Sisunatovir hydrochloride stability in solution storage

Author: Smolecule Technical Support Team. Date: February 2026

Storage and Handling Information

The table below summarizes the key storage conditions for sisunatovir hydrochloride as provided by a commercial supplier [1].

Form Recommended Storage Temperature Recommended Storage Duration
Powder -20°C 3 years
4°C 2 years
Solution (in DMSO) -80°C 6 months
-20°C 1 month

Additional Handling Notes:

  • Container: Keep the container tightly sealed [2].
  • Environment: Store in a cool, well-ventilated area. Keep away from direct sunlight, moisture, and sources of ignition [2] [1].
  • Handling: Avoid inhalation and contact with skin or eyes. Use only in areas with appropriate exhaust ventilation, and avoid dust and aerosol formation [2].

Experimental Workflow for Stability Assessment

Since definitive stability data is lacking, you may need to empirically determine the stability of your specific solution. The following workflow outlines a general approach based on common practice, which involves preparing the solution and then testing its chemical integrity over time.

G Start Start: Prepare Sisunatovir Solution A1 1. Prepare stock solution in appropriate solvent (e.g., DMSO) Start->A1 A2 2. Aliquot into small, single-use vials A1->A2 A3 3. Store aliquots under various conditions for testing A2->A3 C1 Condition 1: -80°C A3->C1 C2 Condition 2: -20°C A3->C2 C3 Condition 3: 4°C A3->C3 C4 Condition 4: Room Temperature A3->C4 B Define Stability Conditions B->C1 B->C2 B->C3 B->C4 D Analyze Chemical Integrity at Predefined Time Points C1->D C2->D C3->D C4->D E1 Analytical Method: HPLC for Purity % D->E1 E2 Analytical Method: NMR for Structure D->E2 F Result: Establish Valid Storage Conditions and Shelf-life E1->F E2->F

To implement this workflow, here are detailed methodologies for the key analytical techniques:

  • High-Performance Liquid Chromatography (HPLC) Analysis: This is the primary method for assessing purity.

    • Principle: This method separates components in a mixture to quantify the percentage of the intact drug versus any degradation products that may have formed [3].
    • Example Protocol: While developed for a different drug, the following provides a template for the parameters to consider [3].
      • Column: C18 column (e.g., 250 mm × 4.6 mm, 5 µm).
      • Mobile Phase: A mixture of organic solvent (e.g., methanol or acetonitrile) and water in an optimized ratio. The pH may be adjusted with an acid like acetic acid.
      • Flow Rate: 0.5 - 1.0 mL/min.
      • Detection: UV detection at a wavelength specific to sisunatovir.
      • Procedure: Inject samples stored under different conditions and compare the chromatograms to a fresh standard. A decrease in the main peak area or the appearance of new peaks indicates degradation.
  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • Principle: NMR is used to confirm the molecular structure of the compound. By comparing the NMR spectrum of a stored sample to a reference standard, you can identify any structural changes or decomposition [4].

Frequently Asked Questions

Q1: What are the specific stability-indicating methods for this compound? While a validated, peer-reviewed stability-indicating method is not available in the search results, the general approach is to use HPLC. One supplier's Certificate of Analysis lists both HPLC (99.07% purity) and NMR as methods used for quality control and structure confirmation, which can be adapted for stability testing [4].

Q2: What are the likely degradation products of this compound? The specific degradation products of sisunatovir are not listed in the available search results. A thorough stability study under various stress conditions (e.g., acid, base, oxidation, heat, and light) is required to identify them, following the workflow above and ICH guidelines [3].

Q3: The supplier data is limited. Where can I find more authoritative information? For a definitive stability profile, you should:

  • Contact the Manufacturer Directly: Suppliers like MedChemExpress [1] or AbMole [2] may have additional in-house data not published on their websites.
  • Consult Primary Literature: A deeper search in scientific journals (e.g., via PubMed) for the original discovery and development studies of sisunatovir (RV521) may contain stability information [5].

References

Sisunatovir cytotoxicity CC50 in HepG2 and Vero cells

Author: Smolecule Technical Support Team. Date: February 2026

Available Data on Sisunatovir (RV-521)

The table below summarizes the key details found in the search results:

Aspect Available Information Source / Context
General Drug Profile A small-molecule RSV fusion inhibitor that has shown therapeutic efficacy in RSV-challenged individuals. [1]
Molecular Target The RSV Fusion (F) protein. It blocks the conformational change from the pre-fusion to the post-fusion state. [2] [1]
Status Has undergone clinical trials (Phase II) but is not an approved drug. [1]
Cytotoxicity (CC50) Data Not found for HepG2 or Vero cells in the searched literature.
Commercial Source Can be purchased from commercial suppliers like MedChemExpress for in vitro research. [3]

Standard Experimental Protocol for Determining CC50

Since specific data is unavailable, here is a standard methodology researchers can follow to determine the CC50 value of a compound like Sisunatovir in their own lab. The workflow below outlines this general process.

Start Start: CC50 Assay Protocol P1 1. Plate cells (e.g., HepG2 or Vero) in culture medium Start->P1 P2 2. Allow cells to adhere (typically 24 hours) P1->P2 P3 3. Prepare serial dilutions of Sisunatovir P2->P3 P4 4. Treat cells with compound dilutions P3->P4 P5 5. Incubate for set duration (e.g., 48 or 72 hours) P4->P5 P6 6. Perform viability assay (e.g., MTT, SRB) P5->P6 P7 7. Measure absorbance or fluorescence P6->P7 P8 8. Calculate % cell viability vs. untreated control P7->P8 End End: Determine CC50 value using non-linear regression P8->End

The corresponding experimental steps are:

  • Cell Seeding: Plate HepG2 or Vero cells in a 96-well plate at a standardized density (e.g., 5,000-10,000 cells/well) in appropriate culture medium and allow them to adhere, typically for 24 hours [4] [5].
  • Compound Preparation: Prepare a dilution series of Sisunatovir in the culture medium. A typical range might be from micromolar to nanomolar concentrations, covering at least 6-8 data points.
  • Treatment: Remove the old medium from the plated cells and replace it with the medium containing the serial dilutions of Sisunatovir. Include control wells with medium only (cell control) and medium with the compound's vehicle (e.g., DMSO, vehicle control).
  • Incubation: Incubate the cells for a set period, commonly 48 or 72 hours, at 37°C under a 5% CO₂ atmosphere [4] [6].
  • Viability Assay:
    • MTT Assay: After the incubation, add MTT reagent to each well. Metabolically active cells will convert MTT into purple formazan crystals. After a few hours, solubilize the crystals with a detergent (e.g., DMSO) and measure the absorbance at 540-570 nm [2] [4].
    • SRB Assay: Alternatively, fix the cells with trichloroacetic acid and stain them with Sulforhodamine B (SRB) dye, which binds to protein content. Wash off unbound dye, solubilize the protein-bound dye, and measure the absorbance at 510-540 nm [4] [5].
  • Data Analysis: Calculate the percentage of cell viability for each well relative to the untreated control wells. The CC50 value (the concentration that reduces cell viability by 50%) can be determined by fitting the dose-response data to a non-linear regression model using software like GraphPad Prism [4] [5].

Frequently Asked Questions (FAQs)

Q1: Why can't I find the CC50 values for Sisunatovir in the literature? Sisunatovir is a clinical-stage compound, and comprehensive preclinical datasets, including cytotoxicity on specific cell lines, are often not fully disclosed in public scientific journals. This data is typically generated and held by the developing company.

Q2: Where can I find the most direct data on Sisunatovir's cytotoxicity? The most reliable sources would be:

  • Patent Documents: The original patents for Sisunatovir (RV-521) may contain specific biological data, including cytotoxicity.
  • Supplier Data Sheets: Companies that sell Sisunatovir for research (e.g., MedChemExpress) sometimes provide limited in vitro toxicity data on their certificates of analysis or product information pages [3].

Q3: The RSV fusion inhibitor I am studying shows high cytotoxicity. What are the next steps? If your compound shows a low Selective Index (SI = CC50/EC50), consider:

  • Verifying the Assay: Ensure the cytotoxicity is not an artifact. Repeat the assay and confirm results with a second viability test method.
  • Structure-Activity Relationship (SAR): Explore analogs or related compounds. Research indicates that even small structural changes in coumarin-monoterpene hybrids, for example, can significantly impact both antiviral activity and cytotoxicity [2].
  • Mechanism of Cytotoxicity: Investigate whether the toxicity is on-target or off-target. Note that some RSV fusion inhibitors, like Lonafarnib, can have farnesyltransferase-independent antiviral effects, suggesting their cellular impact might be complex [7].

References

Sisunatovir overcoming RSV variant resistance mechanisms

Author: Smolecule Technical Support Team. Date: February 2026

Sisunatovir (RV521) Overview and Status

Sisunatovir was an orally bioavailable inhibitor that targeted the RSV fusion (F) protein [1] [2]. It was designed to block the conformational change of the F protein from its pre-fusion to post-fusion state, thereby preventing the virus from entering host cells [1] [2].

The compound demonstrated potent activity in early studies, with a mean IC₅₀ of 1.2 nM against a panel of RSV A and B laboratory strains and clinical isolates [2]. It also showed efficacy in reducing viral load in a human challenge model [2].

Despite promising early results, the development of Sisunatovir has been terminated [1]. Clinical trials, including one for infants hospitalized with RSV, were terminated early [3].

RSV Variant Resistance: A Known Challenge

While specific resistance data for Sisunatovir from clinical trials is not publicly detailed in the search results, scientific literature highlights that resistance is a significant hurdle for RSV F protein inhibitors.

  • Inherent Resistance Risk: The search results note that other F protein inhibitors, such as Presatovir (GS-5806), faced challenges where resistance-associated mutations were selected quickly in patients, suggesting a low barrier to resistance for this class of drugs [4].
  • Identified Mutation Site: Research on other small molecule F protein inhibitors has identified that a mutation at site K394R in the F protein can increase the triggering rate of the F protein and membrane fusion activity [1]. This single mutation can lead to cross-resistance to various viral inhibitors [1].

The following table summarizes key RSV inhibitors and their known resistance challenges:

Inhibitor Name Target Development Status Reported Resistance Challenge
Sisunatovir (RV521) Fusion (F) Protein Development terminated [1] Information not publicly available
Presatovir (GS-5806) Fusion (F) Protein Discontinued after Phase II [1] Rapid selection of resistance-associated mutations in patients (low barrier to resistance) [4]
Ziresovir (AK0529) Fusion (F) Protein Completed Phase III [1] Information not publicly available
CL-A3-7 Fusion (F) Protein / IGF1R interaction Research stage [1] Designed to overcome K394R cross-resistance [1]

Experimental Workflow for Resistance Investigation

For researchers investigating viral resistance in the lab, here is a generalized experimental workflow you can adapt, based on common practices for characterizing antiviral resistance.

Start Start: In Vitro Resistance Selection A Culture RSV with sub-inhibitory drug concentration Start->A B Passage virus repeatedly and monitor CPE A->B C Isolate and plaque-purify potential resistant virus B->C D Phenotypic Confirmation C->D E Genotypic Analysis C->E H Determine EC₅₀ of drug against resistant vs. wild-type virus D->H F Sequence viral genome (particularly F protein gene) E->F G Identify mutations through sequence alignment F->G I Engineer mutation into recombinant virus via reverse genetics H->I J Confirm resistance phenotype is linked to identified mutation I->J End End: Characterized Resistance Mutation J->End

The core methodologies for these steps typically include:

  • Cell Culture and Virus: Use standard cell lines like HEp-2 or A549 and well-characterized RSV strains (e.g., Long strain (RSV-A) or VR-955 (RSV-B)) [5] [4].
  • Cytopathic Effect (CPE) Assay: Monitor the virus's ability to cause cell death visually or quantitatively using cell viability assays like ATPlite [4].
  • Plaque Assay: Use this method for both purifying viral clones and determining viral titer [5].
  • Viral Load Quantification: Use RT-qPCR to measure the reduction of viral RNA in the presence of the drug, which can also be used to calculate EC₅₀ values [4].
  • Next-Generation Sequencing (NGS): This is the standard for identifying mutations across the entire viral genome [6].
  • Reverse Genetics: Use an infectious clone system (e.g., based on the RSV A2 or Long strain) to introduce the specific mutation of interest and confirm it is responsible for the resistance phenotype [5].

Key Considerations for Your Research

  • Focus on Alternative Compounds: Given that Sisunatovir is no longer in development, you may want to direct your research towards inhibitors still in the pipeline, such as Ziresovir (AK0529) or nucleoprotein inhibitors like EDP-938, which is reported to present a higher barrier to resistance [1] [4].
  • Cross-Resistance Profiling: If you obtain a suspected Sisunatovir-resistant virus, profile it against other F protein inhibitors and inhibitors with different mechanisms (e.g., L or N protein inhibitors) to check for cross-resistance [1] [4].
  • Monitor Natural Variation: Keep track of genomic surveillance studies, as mutations that confer resistance in the lab might already be circulating naturally. For example, the post-COVID pandemic era has seen increased genetic diversity in RSV, which could impact drug efficacy [6].

References

Sisunatovir hydrochloride batch variability quality control

Author: Smolecule Technical Support Team. Date: February 2026

Sisunatovir Hydrochloride: Technical Overview

This compound (also known as RV521) is an investigational drug for Respiratory Syncytial Virus (RSV) infections. The table below summarizes its key technical and development details.

Property Description
Mechanism of Action Orally available inhibitor of the RSV fusion (F) protein [1] [2].
Biological Activity Potent inhibitor of RSV; mean IC₅₀ of 1.2 nM against RSV A and B strains; reduces viral load and symptoms in human challenge studies [3] [2].
Development Status Phase III clinical trials for RSV infections [1].
Molecular Formula C₂₃H₂₂F₄N₄O.ClH [3].
Molecular Weight 482.90 g/mol [3].
Solubility (in vitro) Soluble in DMSO (24 mg/mL or 49.69 mM); insoluble in water and ethanol [3].
Handling Note Can typically be shipped at room temperature [3].

Experimental Readiness & Troubleshooting

For researchers planning experiments, here is a guide to common scenarios and how to address the lack of public quality control data.

Scenario Recommended Action Rationale
Planning New Experiments Contact the manufacturer (e.g., Selleckchem) or commercial supplier directly for Certificate of Analysis (CoA) and quality documentation [3]. Suppliers perform in-house solubility and quality checks; they are the primary source for batch-specific data [3].
Troubleshooting Inconsistent Results Verify solubility and stock solution preparation. Use DMSO for stock solutions [3]. Using water or ethanol, in which the compound is insoluble, will lead to inaccurate concentrations and failed experiments [3].
Seeking Detailed Protocols Consult the primary research literature for established in vitro and in vivo methodologies [2]. The foundational research paper describes the discovery and biological evaluation protocols [2].

Experimental Workflow for In Vitro Assessment

For researchers who need to establish quality control measures independently, the following workflow outlines key steps for in vitro assessment of a new batch. This is a general guide for inhibitor validation, as specific protocols for Sisunatovir are not publicly detailed.

Start Start: Receive New Batch A Confirm Identity (Mass Spectrometry) Start->A B Check Purity (HPLC) A->B C Prepare Stock Solution (in DMSO) B->C D Determine IC₅₀ (RSV A/B Antiviral Assay) C->D E Compare to Reference (1.2 - 1.4 nM) D->E End End: Batch Qualified for Experiments E->End

References

Sisunatovir vs presatovir GS-5806 efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

Efficacy and Development Status Comparison

The following table summarizes the key characteristics and available data for both investigational drugs.

Feature Sisunatovir (RV521) Presatovir (GS-5806)
Target / Mechanism RSV Fusion (F) Protein inhibitor; binds to pre-fusion F protein, preventing conformational changes required for viral entry [1] [2]. RSV Fusion (F) Protein inhibitor; locks RSV-F in pre-fusion conformation, preventing fusion with host cell membrane [1] [3].
In Vitro Potency (EC₅₀) Not fully quantified in available data; described as a potent inhibitor [2]. Mean EC₅₀ = 0.43 nM against a panel of 75 RSV A and B clinical isolates [3].
Clinical Trial Outcomes (in Target Populations) Development discontinued; did not achieve expected results in clinical stage [2]. No significant improvement in primary endpoints (viral load reduction, symptom progression) in Phase 2 trials for HCT recipients [4] and lung transplant recipients [5].
Resistance Profile Cross-resistance is a concern. Mutations in the F protein (e.g., K394R) confer resistance to multiple fusion inhibitors [6] [2]. Resistance mutations map to fusion peptide (L138F, F140L) or heptad repeat B (F488L/S) regions of RSV-F. The K394R variant is highly fusogenic and cross-resistant [6] [1].
Key Findings -- Showed significant efficacy in a human challenge model (mean 4.2 log₁₀ reduction in peak viral load) [3], but this did not translate to efficacy in immunocompromised patients [4] [5].
Overall Status Development halted [2]. Development appears stalled; no trials reported past Phase 2, which failed to meet endpoints in target populations [4] [5].

Detailed Experimental Data and Protocols

For researchers interested in the foundational experiments, here is a detailed look at the key methodologies cited in the data above.

In Vitro Antiviral Activity and Cytotoxicity Assay (for Presatovir)
  • Purpose: To determine the compound's half-maximal effective concentration (EC₅₀) and half-maximal cytotoxic concentration (CC₅₀) to establish its potency and selectivity index.
  • Cell Line: HEp-2 cells (human epithelial type-2 cells) [7] [1].
  • Virus Strain: RSV A2 strain [7] [1].
  • Methodology:
    • Cells were infected with RSV at a low multiplicity of infection (MOI).
    • Compounds were added, and viral-induced cytopathic effect (CPE) was measured after 4 days using a cell viability assay (e.g., CellTiter-Glo) [7].
    • The EC₅₀ was calculated by fitting data to a dose-response model. Cytotoxicity was assessed in parallel on uninfected cells to determine CC₅₀ [7].
Human Challenge Trial (for Presatovir)
  • Purpose: To establish clinical proof-of-concept by evaluating the antiviral effect and impact on symptom scores in a controlled setting.
  • Study Design: Randomized, double-blind, placebo-controlled trial in healthy adult volunteers [3].
  • Methodology:
    • Healthy volunteers were inoculated with RSV.
    • Participants received Presatovir or placebo.
    • Primary Endpoint: Viral load measured in nasal wash samples via RT-qPCR.
    • Secondary Endpoints: Clinical disease severity was assessed using standardized symptom scores [3].
    • Outcome: Presatovir treatment resulted in a significant mean 4.2 log₁₀ reduction in peak viral load and reduced symptom severity compared to placebo [3].
Phase 2 Trial in Immunocompromised Patients (for Presatovir)
  • Purpose: To evaluate the efficacy of Presatovir in a high-risk, real-world population.
  • Study Population: Hematopoietic-cell transplant (HCT) recipients [4] or lung transplant recipients [5] with confirmed RSV upper respiratory tract infection (URTI).
  • Study Design: Randomized, double-blind, placebo-controlled trial.
  • Methodology:
    • Patients were randomized to receive oral Presatovir or placebo.
    • Coprimary Endpoints:
      • Time-weighted average change in nasal RSV viral load from baseline to Day 9 [4].
      • Proportion of patients progressing to lower respiratory tract complications (LRTCs) by Day 28 [4].
    • Outcome: The trials failed to meet their primary endpoints, as Presatovir did not significantly reduce viral load or prevent LRTC progression compared to placebo [4] [5].

Mechanism of Action and Resistance

The diagram below illustrates how these fusion inhibitors work and how a common resistance mutation overcomes them.

G cluster_normal Wild-Type RSV Entry & Inhibition cluster_resistant K394R Resistant Variant Start Virus Approaches Cell PreF Prefusion F Protein (Active) Start->PreF PostF Postfusion F Protein (Fusion Complete) PreF->PostF Conformational Change Inhibit Fusion Inhibitors (Presatovir, Sisunatovir) Bind and Stabilize Pre-F State Inhibit->PreF Blocks Start2 K394R Variant Approaches Cell PreF2 Prefusion F Protein (Enhanced Triggering) Start2->PreF2 PostF2 Postfusion F Protein (Fusion Complete) PreF2->PostF2 Accelerated Change Evade Resists Inhibitor Binding Evade->PreF2  Evades

RSV fusion inhibition and resistance mechanism

Research Implications and Future Directions

The data indicates that while the RSV fusion inhibitor mechanism is potent in vitro and healthy volunteers, it faces significant challenges. The high propensity for cross-resistance and lack of efficacy in immunocompromised patients have limited the clinical advancement of both Sisunatovir and Presatovir [6] [4] [5].

This has spurred research into alternative strategies, including:

  • Novel mechanisms: Such as CL-A3-7, a small molecule that blocks the interaction between the viral F protein and the host cell receptor IGF1R, showing activity against the K394R resistant variant [6] [2].
  • High-barrier-to-resistance targets: Such as the viral Nucleoprotein (N), targeted by inhibitors like EDP-938, which has demonstrated a higher barrier to resistance in clinical studies [8] [2].

References

Sisunatovir vs rilematovir JNJ-53718678 resistance profile

Author: Smolecule Technical Support Team. Date: February 2026

Resistance Profile Comparison

Feature Sisunatovir (RV521) Rilematovir (JNJ-53718678)
Mechanism of Action Fusion (F) protein inhibitor [1] [2] Fusion (F) protein inhibitor [3] [4]
Barrier to Resistance Low (In vitro and clinical data) [5] [4] Information missing
Resistance Emergence Rapidly in human challenge trials and natural infection [5] Information missing
Impact of Resistant Mutants >1000-fold decrease in drug potency; minimal fitness cost [5] Information missing
Cross-Resistance Observed between different fusion inhibitors [5] Information missing
Development Status Clinical development (Phase 2) [2] Discontinued (Phase 3) [3] [6]

The most critical finding is that rilematovir's clinical development was discontinued for strategic, non-safety-related reasons [3]. A Phase 2 trial (CROCuS) in children concluded that it had only a "small but favorable antiviral effect of indeterminate clinical relevance" [3]. Furthermore, a separate Phase 2a trial in adults also failed to demonstrate a consistent, dose-dependent antiviral effect [7]. This lack of robust clinical efficacy likely contributed to its discontinuation.

Mechanisms and Experimental Data for Sisunatovir

The low barrier to resistance for sisunatovir and other fusion inhibitors like it is a well-documented challenge.

  • Rapid Emergence of Resistance: Studies show that resistance mutations in the RSV F protein can emerge rapidly both in laboratory settings and in patients treated with fusion inhibitors [5]. One review notes that resistance to one fusion inhibitor often leads to cross-resistance to others that target the same region [5].
  • Minimal Fitness Cost: A significant issue is that the mutations conferring resistance to fusion inhibitors can cause a dramatic drop in drug potency (over 1000-fold) without substantially impairing the virus's ability to replicate and spread [5]. This lack of a "fitness cost" means resistant viruses can compete effectively with wild-type virus.

For a visual summary of how resistance is assessed for drugs like sisunatovir, see the workflow below.

Start Start: In Vitro Resistance Assessment A Virus Passaged with Sub-EC50 Drug Concentration Start->A B Monitor for Viral Breakthrough A->B C Sequence Viral Genome (Identify Mutations) B->C D Engineer Mutations into Wild-Type Virus (Reverse Genetics) C->D E Phenotypic Characterization D->E F Determine EC50 Shift (Potency Reduction) E->F G Assess Viral Fitness (Growth Kinetics) E->G End Conclusion: Barrier to Resistance F->End G->End

Insights for Drug Development

The search results highlight a strategic shift in RSV antiviral development away from fusion inhibitors like sisunatovir and rilematovir due to resistance concerns. The current focus is on agents with a higher genetic barrier to resistance, particularly nucleoprotein (N) inhibitors [5] [4].

  • Nucleoprotein (N) Inhibitors: Compounds like EDP-938, which target the viral nucleoprotein, demonstrate a much higher barrier to resistance in human challenge trials [5]. Resistance mutations are rare and, when they do occur, are associated with a significant reduction in viral fitness, making them less likely to propagate [5].

References

Sisunatovir vs ziresovir AK-0529 mechanism differences

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Drug Profile Comparison

The table below summarizes the key characteristics of Ziresovir and Sisunatovir based on available data.

Feature Ziresovir (AK0529, RO-0529) Sisunatovir (RV521)
Molecular Target RSV Fusion (F) Protein [1] [2] [3] RSV Fusion (F) Protein [1] [2] [4]
Binding Site / Mechanism Binds to the heptad repeat C (HRC) region of the F protein, preventing its conformational change and the formation of the post-fusion six-helix bundle [1] [3] [5]. Binds to a central pocket created by the trimeric structure of the prefusion F protein, stabilizing it and preventing the conformational rearrangement required for fusion [1] [2].
Resistance Mutations Mutations in the F protein at positions D486N, D489V, and D489Y [3] [6]. Information specifically listed for Sisunatovir was not present in the search results. The K394R mutation confers cross-resistance to multiple F protein inhibitors [2] [7].
Clinical Status New Drug Application (NDA) submitted in China; completed a global Phase III trial in infants [1] [2]. Clinical development appears to be discontinued (as of the covered literature) [2].
Reported Efficacy In a Phase 2 trial with hospitalized infants, a 2 mg/kg dose reduced viral load and improved respiratory scores [8]. Preclinical EC₅₀ in the nanomolar range [3]. In a Phase 2a human challenge trial in adults, it significantly reduced viral load and disease severity [1] [2].
Key Developer Ark Biosciences [1] [2] [5] ReViral (a Pfizer company) [1] [2] [4]

Detailed Experimental Data and Protocols

For research and development professionals, the specific experimental methodologies and findings are crucial.

  • Ziresovir (AK0529)

    • Cytopathic Effect (CPE) Assay: The antiviral potency (EC₅₀) of Ziresovir was determined in cell-based assays (such as HEp-2 cells) infected with RSV. The reduction of virus-induced CPE was measured, demonstrating single-digit nanomolar (nM) efficacy against a broad panel of RSV clinical isolates [3] [5] [6].
    • Cell-Cell Fusion Assay: To confirm its mechanism, Ziresovir was shown to inhibit syncytia (multinucleated cells) formation in cells expressing the RSV F protein, directly demonstrating its blockade of membrane fusion [3] [6].
    • In Vivo Efficacy: In the BALB/c mouse model of RSV infection, orally administered Ziresovir achieved a reduction of over one log in lung viral load compared to the control group [3] [5] [6].
    • Resistance Genotyping: Resistant virus strains were selected in vitro. Sequencing of the F gene from these strains identified specific point mutations (D486N, D489V, D489Y) that confer resistance, thereby validating the F protein as its direct target [3] [6].
  • Sisunatovir (RV521)

    • Human Challenge Trial (Phase 2a): This is the primary source of clinical efficacy data. Healthy adult volunteers were inoculated with RSV after being administered Sisunatovir or a placebo. The study demonstrated a significant reduction in both viral load (measured by qPCR from nasal washes) and symptom severity scores in the treatment group compared to placebo [1] [2].

The Challenge of Resistance and a Novel Mechanism

A critical finding in RSV drug development is the emergence of cross-resistance. A single point mutation (K394R) in the RSV F protein can confer resistance to multiple fusion inhibitors, including Sisunatovir and Ziresovir [2] [7]. This variant exhibits enhanced fusogenicity and may be more pathogenic in vivo [7].

Research into overcoming this has revealed a new mechanism of action. The small-molecule inhibitor CL-A3-7 does not target the virus directly but blocks the interaction between the RSV F protein and a host cell receptor, the Insulin-like Growth Factor 1 Receptor (IGF1R). This strategy effectively inhibits infection by both wild-type and K394R mutant viruses [2] [7]. The following diagram illustrates and contrasts these mechanisms.

G cluster_0 Traditional Fusion Inhibitor Pathway cluster_1 Novel Host-Targeted Pathway A RSV Virion (Prefusion F Protein) D Sisunatovir/Ziresovir (Bind F Protein) A->D 1. Drug Binds Z F_mutant K394R F Protein Variant B Host Cell Membrane C Viral Entry & Genome Release D->B 2. Prevents Fusion E Resistance & Failed Inhibition D->E 3. K394R Mutation Causes Resistance E->C 4. Fusion Occurs F IGF1R Receptor (on Host Cell) G CL-A3-7 (Blocks F-IGF1R) F->G A. IGF1R Interaction Required for Entry H Successful Inhibition of Entry G->H B. Blockade Effective Against Wild-type & K394R

Interpretation and Research Implications

  • Mechanistic Nuance: Both Ziresovir and Sisunatovir are fusion inhibitors, but they bind to distinct, non-overlapping sites on the RSV F protein. This is evidenced by their different resistance mutation profiles. Their primary mechanism is direct stabilization of the F protein to prevent a necessary conformational change.
  • The Resistance Barrier: The emergence of the K394R mutation is a significant hurdle for this class of drugs. It suggests that monotherapy with a direct F protein inhibitor may rapidly select for resistant strains in the clinic, potentially explaining the developmental challenges faced by some candidates, including Sisunatovir [2] [7].
  • Future Directions: The discovery of the F-IGF1R interaction and inhibitors like CL-A3-7 opens a promising alternative pathway. Targeting a host factor critical for viral entry presents a higher barrier to resistance and could be effective against a broad spectrum of RSV strains, including those resistant to current inhibitors [2] [7].

References

Sisunatovir clinical trial phase III results analysis

Author: Smolecule Technical Support Team. Date: February 2026

Sisunatovir Development Status Overview

Aspect Details
Developer Pfizer [1] [2]
Drug Name Sisunatovir (also known as RV-521) [3]
Modality Oral small molecule [3] [1] [2]
Indication Respiratory Syncytial Virus (RSV) Infections [1] [2]
Mechanism of Action Inhibits the RSV fusion (F) protein, preventing viral entry into host cells [3] [4] [2]
Current Phase Phase III (for RSV in specific populations) [1] [2]
Reported Outcomes Not yet available (Trials are ongoing)

Scientific Context and Mechanism of Action

Although Phase III results are not yet available, scientific literature provides insight into Sisunatovir's mechanism and the clinical challenge it aims to address.

  • Target: Sisunatovir is a fusion inhibitor that targets the RSV F protein [3] [4]. This protein is critical for the virus to enter human cells. By binding to it, Sisunatovir aims to block the first step of infection [4].
  • Clinical Challenge and Resistance: Research highlights a significant challenge in this drug class. Mutations in the RSV F protein, such as the K394R variant, can confer cross-resistance to multiple fusion inhibitor candidates [4]. Studies show this variant is not only resistant to several drugs but may also be more fusogenic and pathogenic than the wild-type virus [4]. The development of Sisunatovir and similar drugs must therefore contend with the potential for rapid viral resistance.

The diagram below illustrates the mechanism of action for RSV fusion inhibitors like Sisunatovir and the pathway for resistance development.

Virus RSV Particle FProtein Viral F Protein (Prefusion State) Virus->FProtein CellReceptor Cellular Receptor (e.g., IGF1R) FProtein->CellReceptor Binds to Mutation F Protein Mutation (e.g., K394R) FProtein->Mutation Mutation Fusion Virus-Cell Fusion CellReceptor->Fusion Entry Viral Entry Fusion->Entry Inhibitor Fusion Inhibitor (e.g., Sisunatovir) Inhibitor->FProtein Binds and Inhibits Resistance Resistant Variant Mutation->Resistance Resistance->Inhibitor Evades

References

Sisunatovir hydrochloride cross-resistance profile with CL-A3-7

Author: Smolecule Technical Support Team. Date: February 2026

Compound Comparison at a Glance

Feature Sisunatovir CL-A3-7
Drug Class RSV fusion (F) protein inhibitor [1] [2] [3] RSV entry inhibitor [1]
Mechanism of Action Binds to and inhibits the viral F protein, preventing fusion with the host cell membrane [2] [3] Blocks the interaction between the viral F protein and the cellular receptor IGF1R [1]
Known Resistance Mutations K394R mutation in the RSV F protein confers cross-resistance to Sisunatovir and other F protein inhibitors [1] Retains activity against the K394R variant; its unique mechanism avoids this common resistance pathway [1]
Reported Experimental Efficacy (EC₅₀) 1.4 nM (RSV-A), 1.0 nM (RSV-B) in vitro [4] Substantially reduced infection by both Wild-Type and K394R RSV in vitro and in vivo [1]

Detailed Experimental Insights

The table above highlights a critical distinction: Sisunatovir, like many fusion inhibitors, is susceptible to the K394R resistance mutation, whereas CL-A3-7 is not. Below is a deeper look at the experimental evidence and methodologies behind these findings.

  • Sisunatovir and F Protein Inhibitor Resistance: The K394R mutation in the RSV F protein is a well-documented cause of cross-resistance to a class of fusion inhibitors that includes Sisunatovir, presatovir, and ziresovir [1]. Viruses with this mutation are not only resistant but also demonstrate enhanced fusogenicity (increased ability to form syncytia) and may be more pathogenic in vivo than the wild-type virus [1].
  • CL-A3-7's Novel Mechanism: CL-A3-7 is a structurally optimized compound derived from a natural caffeoylquinic acid derivative [1]. Its key differentiating feature is its target; instead of binding the F protein at a site prone to mutations like K394, it blocks the interaction between the F protein and the host cell's Insulin-like Growth Factor-1 Receptor (IGF1R) [1]. By targeting this virus-host interaction, CL-A3-7 effectively inhibits the entry of both wild-type and K394R mutant viruses [1].

Experimental Protocols from Literature

  • Plaque and Syncytia Formation Assay
    • Purpose: To visually quantify cell-cell fusion and viral spread.
    • Method: Cells are infected with RSV (wild-type or mutant) and covered with a semi-solid overlay. After incubation, plaques (clear zones of dead cells) or syncytia (fused, multinucleated cells) are stained and counted. The size and number of plaques/syncytia indicate viral fusogenicity and spread [1].
  • Luciferase-Based Fusion Assay
    • Purpose: To quantitatively measure membrane fusion efficiency.
    • Method: One population of cells is transfected with a plasmid expressing the RSV F protein and another with a plasmid expressing T7 RNA polymerase. When these cells are mixed, fusion allows T7 polymerase to enter the first cell and drive the expression of a luciferase reporter gene. The luminescence intensity is directly proportional to the fusion activity [1].
  • Antiviral Efficacy Assay (EC₅₀)
    • Purpose: To determine the concentration of a compound required to achieve 50% inhibition of viral replication.
    • Method: Cells are infected with RSV and treated with a serial dilution of the antiviral compound. Viral replication is measured after a set time (e.g., 5 days) using a reporter signal (like mKATE fluorescence) or viral RNA quantification. A dose-response curve is plotted to calculate the EC₅₀ value [5].

The diagram below illustrates the different stages of RSV entry that are inhibited by Sisunatovir, CL-A3-7, and the point where the K394R mutation confers resistance.

rsv_mechanism RSV Virion RSV Virion Attachment (G Protein) Attachment (G Protein) RSV Virion->Attachment (G Protein) F Protein Activation F Protein Activation Attachment (G Protein)->F Protein Activation Viral-Cell Membrane Fusion Viral-Cell Membrane Fusion F Protein Activation->Viral-Cell Membrane Fusion Sisunatovir inhibits IGF1R Binding IGF1R Binding F Protein Activation->IGF1R Binding CL-A3-7 inhibits IGF1R Binding->Viral-Cell Membrane Fusion K394R Mutation K394R Mutation K394R Mutation->F Protein Activation Causes resistance to Sisunatovir class

Conclusion

References

Sisunatovir safety profile versus ribavirin RSV treatment

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action & Target

Feature Sisunatovir (RV521) Ribavirin
Drug Type Specific, direct-acting antiviral (Fusion inhibitor) [1] Broad-spectrum nucleoside analog [2]
Molecular Target RSV F protein (prevents conformational change needed for viral-host membrane fusion) [1] Host inosine monophosphate dehydrogenase (IMPDH); viral RNA-dependent RNA polymerase; induces viral RNA mutagenesis [2]
Specificity High specificity for RSV [1] Low specificity; affects multiple viral and host pathways [2]

Sisunatovir acts early in the viral lifecycle by specifically binding to the RSV fusion (F) protein. It stabilizes the protein in its pre-fusion state, preventing the conformational change necessary for the virus to fuse with the host cell membrane, thereby blocking viral entry [1]. In contrast, ribavirin employs a multi-pronged, non-specific mechanism within the host cell. Its key actions include inhibiting inosine monophosphate dehydrogenase (reducing guanosine triphosphate pools needed for RNA synthesis), interfering with viral RNA polymerase, and incorporating into viral RNA to cause lethal mutagenesis [2].

The workflow below illustrates the distinct stages of the RSV replication cycle targeted by each drug.

cluster_1 Viral Entry Phase cluster_2 Intracellular Replication Phase RSV Particle RSV Particle Host Cell Host Cell 1. Attachment 1. Attachment 2. Membrane Fusion 2. Membrane Fusion 1. Attachment->2. Membrane Fusion 3. Viral RNP Release 3. Viral RNP Release 2. Membrane Fusion->3. Viral RNP Release Sisunatovir Sisunatovir (Blocks fusion) 2. Membrane Fusion->Sisunatovir 4. Viral Replication/Transcription 4. Viral Replication/Transcription 5. Viral Protein Synthesis 5. Viral Protein Synthesis 4. Viral Replication/Transcription->5. Viral Protein Synthesis Ribavirin Ribavirin (Causes mutagenesis & inhibits synthesis) 4. Viral Replication/Transcription->Ribavirin 6. Virion Assembly & Release 6. Virion Assembly & Release 5. Viral Protein Synthesis->6. Virion Assembly & Release

Clinical Safety & Efficacy Profile

Aspect Sisunatovir (RV521) Ribavirin
Development Status Development discontinued (Phase II) [1] [3] Approved (but use limited) [4] [2]
Reported Safety Findings No drug-related serious adverse events (SAEs) reported in clinical trials; well-tolerated [1]. In a challenge study, healthy adults aged 18-45 reported no severe side effects [3]. Dose-dependent hemolytic anemia; risk of teratogenicity; potential genotoxicity; other side effects include bronchospasm (if inhaled) [4] [2].
Reported Efficacy Findings In a Phase II challenge study, significantly reduced viral load and clinical symptom scores in infected healthy adults [1]. Efficacy is considered "uncertain" and it is no longer recommended for clinical use in many settings due to its questionable risk-benefit ratio [4].
Therapeutic Index Appears favorable based on available clinical data [1] Narrow, due to significant toxicity concerns [4] [2]

Experimental & Clinical Trial Context

The data in the table above is derived from specific experimental models and patient populations.

  • Sisunatovir Clinical Trial (NCT03258502): The primary safety and efficacy data for Sisunatovir comes from a Phase IIa, randomized, double-blind, placebo-controlled challenge study in healthy adults [3].

    • Population: 66 healthy volunteers aged 18-45.
    • Protocol: Participants were intentionally infected with RSV (challenge virus). After confirmation of infection, they were randomized to receive either Sisunatovir (200 mg or 350 mg) or a matching placebo twice daily for 5 days [3].
    • Endpoints: The study primarily evaluated safety, pharmacokinetics, and antiviral activity, measured by viral load in nasal swabs and symptom scores [3].
  • Ribavirin Use Cases: Ribavirin's profile is based on its long-standing but declining use in clinical practice.

    • Approved Use: An aerosolized formulation is approved by the FDA for treating severe RSV infection in infants, though it is rarely used today [4] [2].
    • Off-Label/Historical Use: Oral or intravenous ribavirin, sometimes combined with intravenous immunoglobulin, has been used in immunocompromised patients (e.g., stem cell transplant recipients). However, its use is limited by toxicity and lack of robust efficacy data [2].

Interpretation for Professionals

For researchers and drug developers, the comparison between Sisunatovir and Ribavirin highlights a pivotal shift in antiviral strategy.

  • The Shift to Targeted Therapy: Sisunatovir exemplifies the modern approach of developing direct-acting antivirals (DAAs). These drugs are designed to interact with a specific viral protein, which typically results in higher potency against the target virus and a lower risk of off-target toxicity, leading to a better safety profile [1].
  • The Challenge of Broad-Spectrum Drugs: Ribavirin represents an older class of broad-spectrum antivirals. Its non-specific mechanism, which disrupts fundamental host nucleotide processes, is intrinsically linked to its significant toxicity profile, such as anemia and teratogenicity [4] [2]. This has severely limited its clinical utility despite its broad activity.

Although Sisunatovir's development was discontinued, its clinical progress validated the F protein as a viable target for small-molecule inhibitors. This paved the way for other investigational drugs in the pipeline, such as Ziresovir, which recently completed Phase III trials and may become the first approved innovative drug for RSV treatment [1].

References

Sisunatovir efficacy in immunocompromised versus elderly patients

Author: Smolecule Technical Support Team. Date: February 2026

Sisunatovir at a Glance

The table below summarizes key information about Sisunatovir from the available clinical trial data:

Aspect Details
Drug Name Sisunatovir (also known as RV521) [1] [2]
Developers Originally developed by ReViral Ltd.; Pfizer later acquired the program [3]
Mechanism of Action Small molecule inhibitor targeting the RSV Fusion (F) protein to block viral entry into host cells [1]
Latest Identified Status Development discontinued ("now been discontinued") [1]
Relevant Clinical Trials A Phase 2a challenge study in healthy adults (aged 18-45) [2] [3]. A Phase 2 trial in adults with RSV infection (including those ≥65 or with comorbidities) was listed as "Not yet recruiting" in April 2024 [4].

The core issue is that the completed Phase 2a trial was a virus challenge study in healthy adults aged 18 to 45 [2] [3]. This study design intentionally uses a homogenous, healthy population to get an initial read on safety and antiviral activity under controlled conditions, but it does not generate data on the high-risk groups you're interested in.

The Research Gap and Future Directions

The search results confirm that immunocompromised individuals and the elderly are high-risk groups for severe RSV [5] [6]. However, no head-to-head efficacy data for Sisunatovir in these populations exists in the public domain, likely because the drug did not progress to that stage of clinical testing [1].

For your research, the following pathways may be more fruitful:

  • Investigate Approved RSV Therapeutics: Focus on drugs that have successfully reached the market. The monoclonal antibody Nirsevimab is approved for preventing RSV in infants, and several vaccines (Arexvy, Abrysvo) are now available for older adults [5] [6]. Their clinical data packages will contain detailed subgroup analyses.
  • Explore Other Inhibitors in Development: The field of direct-acting RSV antivirals is active. Review the clinical trial progress of other F protein inhibitors (e.g., Ziresovir) or inhibitors targeting the RSV L polymerase protein (e.g., Lumicitabine) for potentially more mature data in high-risk populations [1].

Experimental Workflow for RSV F Protein Inhibitors

Although specific protocols for Sisunatovir are not detailed, the search results describe the general mechanism and a common experimental approach for this class of drugs. The diagram below outlines a typical workflow for evaluating RSV fusion inhibitors like Sisunatovir.

rsv_inhibitor_workflow Experimental Workflow for RSV Fusion Inhibitors cluster_mechanism Mechanism of Action Study Viral Culture\n(RSV A/B Strains) Viral Culture (RSV A/B Strains) In Vitro Assays In Vitro Assays Viral Culture\n(RSV A/B Strains)->In Vitro Assays  Infects Host Cell Lines\n(e.g., HEp-2, A549) Host Cell Lines (e.g., HEp-2, A549) Host Cell Lines\n(e.g., HEp-2, A549)->In Vitro Assays Compound Addition\n(Sisunatovir Dose Range) Compound Addition (Sisunatovir Dose Range) Compound Addition\n(Sisunatovir Dose Range)->In Vitro Assays Inhibition of\nFusion Pore Formation Inhibition of Fusion Pore Formation Compound Addition\n(Sisunatovir Dose Range)->Inhibition of\nFusion Pore Formation  Targets F Protein Animal Models\n(Cotton Rat, Mouse) Animal Models (Cotton Rat, Mouse) In Vitro Assays->Animal Models\n(Cotton Rat, Mouse)  Promising EC₅₀ Plaque Reduction Assay\n(Viral Titer Measurement) Plaque Reduction Assay (Viral Titer Measurement) In Vitro Assays->Plaque Reduction Assay\n(Viral Titer Measurement)  Outcome Cell Fusion Assay\n(Syncytia Formation) Cell Fusion Assay (Syncytia Formation) In Vitro Assays->Cell Fusion Assay\n(Syncytia Formation)  Outcome qRT-PCR\n(Viral Load) qRT-PCR (Viral Load) In Vitro Assays->qRT-PCR\n(Viral Load)  Outcome Human Challenge Trial\n(Healthy Adults) Human Challenge Trial (Healthy Adults) Animal Models\n(Cotton Rat, Mouse)->Human Challenge Trial\n(Healthy Adults)  Efficacy & PK/PD Clinical Trial\n(Target Patients) Clinical Trial (Target Patients) Human Challenge Trial\n(Healthy Adults)->Clinical Trial\n(Target Patients)  Safety & Antiviral Activity RSV F Protein\n(Pre-fusion Conformation) RSV F Protein (Pre-fusion Conformation) Host Cell Membrane Host Cell Membrane RSV F Protein\n(Pre-fusion Conformation)->Host Cell Membrane  Binds Inhibition of\nFusion Pore Formation->Host Cell Membrane  Prevents

Key Methodologies for In Vitro Assays [1]:

  • Plaque Reduction Assay: Used to determine the concentration of the inhibitor that reduces viral plaque formation by 50% (EC₅₀), quantifying antiviral activity.
  • Cell Fusion/Syncytia Formation Assay: Directly measures the inhibitor's ability to prevent the formation of syncytia (multinucleated cells), a hallmark of RSV infection caused by F protein-mediated fusion.
  • qRT-PCR for Viral Load: Quantifies the amount of viral RNA in cell culture supernatants or tissue samples to assess the reduction in viral replication.

References

Sisunatovir market approval likelihood PTSR scores

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Experimental Data

Sisunatovir works by blocking the RSV fusion protein, a key viral surface protein that mediates the fusion of the virus with the host cell membrane to initiate infection [1]. By inhibiting this protein, Sisunatovir prevents the virus from entering human cells, thereby stopping viral replication [2].

The following diagram illustrates this mechanism and the context of its clinical evaluation.

G RSV RSV Particle (Contains F Protein) Fusion Membrane Fusion & Viral Entry RSV->Fusion 1. F Protein Mediates HostCell Host Cell Replication Viral Replication Fusion->Replication 2. Leads to Sisunatovir Sisunatovir Inhibit Sisunatovir->Inhibit Inhibit->Fusion 3. Inhibits

The primary clinical evidence comes from a Phase II trial (NCT04225897) in infants hospitalized with RSV and lower respiratory tract infections [2]. The trial was designed to evaluate the safety, tolerability, pharmacokinetics, and antiviral efficacy of Sisunatovir.

  • Methodology: This was a multi-center study that recruited 51 infants aged one to 36 months. It involved single and multiple dosing of the drug [2].
  • Outcome and Analysis: While Parts A and B of the trial were completed, Part C was terminated in June 2023 [2]. The stated reason was "strategic consideration" by Pfizer, and it was explicitly noted that the termination was not based on safety concerns or a changed risk-benefit profile for the participants who had already received the drug [2]. This termination directly led to the 11-point decrease in the drug's PTSR score [2].

Comparison with the Broader RSV Pipeline

The RSV treatment landscape is dynamic, with over 55 therapies in development globally [3]. The table below positions Sisunatovir among other selected investigational agents, highlighting its oral administration as a key differentiator.

Therapy / Candidate Developer(s) Modality / Type Key Differentiator / Mechanism Latest Phase
Sisunatovir Pfizer Small Molecule Oral RSV fusion inhibitor [1] Phase III (with noted Phase II termination) [1] [2]
Nirsevimab MedImmune / AstraZeneca Monoclonal Antibody Long-acting antibody for infant prophylaxis [4] [3] Approved [4]
Clesrovimab (MK-1654) Merck & Co. Monoclonal Antibody Newly approved (June 2025) long-acting antibody for infant prophylaxis [3] Approved [3]
RSVpreF (Abrysvo) Pfizer Vaccine Bivalent vaccine for older adults and maternal immunization [4] [3] Approved [4]
EDP-938 Enanta Pharmaceuticals Small Molecule Oral antiviral targeting the RSV N protein [3] Phase II [3]
S-337395 Shionogi Small Molecule Oral antiviral; Phase II trial showed significant viral load reduction [3] Phase II [3]

Interpretation and Key Takeaways

For a research and development audience, the critical points to note are:

  • PTSR Context: The PTSR of 49% is specific to the period after the Phase II trial termination and should be interpreted with caution. The lack of recent updates makes the current development status unclear [2].
  • Strategic Differentiator: Sisunatovir's primary competitive edge lies in its oral administration [1]. Most available and leading pipeline alternatives are injectables (vaccines or monoclonal antibodies). A safe and effective oral therapeutic could address a significant unmet need for treating active RSV infection.
  • Unmet Need Persists: As of early 2025, a scientific review highlighted that effective antiviral treatments for RSV remain an unmet clinical need, underscoring the importance of ongoing research in this area [4].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

2

Exact Mass

482.1496517 Da

Monoisotopic Mass

482.1496517 Da

Heavy Atom Count

33

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

CM5XGN8XKS

Dates

Last modified: 02-18-2024

Explore Compound Types